molecular formula C6H11ClN2O B1403716 4-Hydroxypiperidine-4-carbonitrile hydrochloride CAS No. 1375472-85-7

4-Hydroxypiperidine-4-carbonitrile hydrochloride

Cat. No.: B1403716
CAS No.: 1375472-85-7
M. Wt: 162.62 g/mol
InChI Key: ORFNTSJXZMIFTK-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxypiperidine-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypiperidine-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxypiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNTSJXZMIFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-85-7
Record name 4-Piperidinecarbonitrile, 4-hydroxy-, hydrochloride (1:1)
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Record name 4-hydroxypiperidine-4-carbonitrile hydrochloride
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Foundational & Exploratory

chemical properties of 4-Hydroxypiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 4-Hydroxypiperidine-4-carbonitrile hydrochloride , a specialized gem-disubstituted heterocyclic building block. It is designed for medicinal chemists and process engineers involved in the synthesis of complex pharmacophores, particularly those targeting GPCRs (e.g., opioid, muscarinic) and ion channels.

Part 1: Molecular Architecture & Physiochemical Profile

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 1375472-85-7) represents a "gem-disubstituted" piperidine scaffold. The presence of both a hydroxyl group and a nitrile group at the C4 position creates a tetrasubstituted carbon center, a structural motif often employed to introduce conformational rigidity and metabolic stability into drug candidates.

Chemical Identity
PropertySpecification
IUPAC Name 4-Hydroxy-4-piperidinecarbonitrile hydrochloride
Common Name 4-Cyano-4-hydroxypiperidine HCl; Piperidine-4-one cyanohydrin HCl
CAS Number 1375472-85-7 (HCl Salt); 50289-03-7 (Free Base)
Molecular Formula C₆H₁₀N₂O[1][2][3][4] · HCl
Molecular Weight 162.62 g/mol
Structure Piperidine ring with geminal -OH and -CN at C4
Physiochemical Characteristics
  • State: Off-white to pale yellow crystalline solid.

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ionic character of the hydrochloride salt.

  • Stability (Critical): As a cyanohydrin derivative, this compound exists in a delicate equilibrium. While the hydrochloride salt stabilizes the amine and suppresses the retro-cyanohydrin reaction in the solid state, dissolution in neutral or basic media can trigger the release of Hydrogen Cyanide (HCN) and reversion to 4-piperidone.

  • pKa: The piperidine nitrogen typically has a pKa

    
     9.5–10.5. The C4-hydroxyl is non-acidic in this context but influences the electronics of the nitrile.
    

Part 2: Synthetic Pathways & Formation Mechanism[5]

The synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a classic example of nucleophilic addition to a carbonyl group, specifically the cyanohydrin reaction .

Synthesis Protocol (General Procedure)

The industrial preparation typically utilizes 4-piperidone hydrochloride monohydrate as the starting material to avoid amine side reactions.

  • Reagents: 4-Piperidone HCl monohydrate, Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN), Hydrochloric acid.

  • Solvent System: Water/Ethanol or Dichloromethane (if using TMSCN).

  • Conditions: Reaction is maintained at 0–5°C to control exothermicity and minimize polymerization.

  • Isolation: The product is often isolated by crystallization from ethanol/ether after acidification with anhydrous HCl gas.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack of the cyanide ion on the ketone carbonyl, followed by protonation.

SynthesisMechanism Start 4-Piperidone HCl (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (CN- @ C4) Reagent Cyanide Source (KCN / TMSCN) Reagent->Inter Product 4-Hydroxy-4-cyanopiperidine HCl Salt Inter->Product Protonation & Salt Formation (HCl) Product->Start Retro-Cyanohydrin (Base/Heat)

Figure 1: Mechanism of cyanohydrin formation and the risk of retro-reaction.

Part 3: Reactivity & Functionalization

This compound is a "divergent intermediate." The C4 position allows for the construction of alpha-hydroxy acids, alpha-amino nitriles (Strecker), or spiro-cycles.

Core Transformations
  • Pinner Reaction / Hydrolysis:

    • Condition: Conc. HCl / H₂SO₄, Reflux.[5]

    • Product:4-Hydroxy-4-piperidinecarboxylic acid .

    • Mechanism:[6][7][8] The nitrile (-CN) hydrates to the amide and then hydrolyzes to the carboxylic acid. This is a key route to substituted amino acids (e.g., isoconiine analogs).

  • Reduction (Aminomethylation):

    • Condition: LiAlH₄ or H₂/Raney Ni.

    • Product:4-(Aminomethyl)-4-hydroxypiperidine .

    • Utility: Creates a 1,2-aminoalcohol motif constrained within the piperidine ring, useful for chelating agents or kinase inhibitors.

  • Ritter-Type Reactions:

    • Condition: Reaction with bulky carbocations or nitriles in strong acid.

    • Utility: Can transform the tertiary -OH into an amide, though steric hindrance at C4 makes this challenging.

Reactivity Flowchart

Reactivity Center 4-Hydroxypiperidine-4-carbonitrile (Core Scaffold) Hydrolysis Acid Hydrolysis (HCl/Reflux) Center->Hydrolysis Reduction Catalytic Reduction (H2, Raney Ni) Center->Reduction Retro Basic Conditions (pH > 7) Center->Retro AcidProd 4-Hydroxy-4-carboxypiperidine (Alpha-Hydroxy Acid) Hydrolysis->AcidProd AmineProd 4-Aminomethyl-4-hydroxypiperidine (Diamine Scaffold) Reduction->AmineProd Ketone 4-Piperidone + HCN (Decomposition) Retro->Ketone

Figure 2: Divergent synthetic pathways from the cyanohydrin core.

Part 4: Applications in Medicinal Chemistry

The 4-hydroxy-4-cyano motif is rarely the final drug target but is a critical intermediate for several high-value pharmacophores:

  • Opioid Analgesics (Piritramide Class):

    • The 4-amino-4-piperidinecarboxamide scaffold (found in Piritramide) is synthesized via the Strecker reaction, where the cyanohydrin is a transient or isolated intermediate.

    • Reference: Janssen, P. A. J. (1961). Piritramide and related compounds.

  • Neurokinin-1 (NK1) Antagonists:

    • Gem-disubstituted piperidines prevent metabolic oxidation at the C4 position, extending the half-life of CNS-active drugs.

    • The nitrile group serves as a bioisostere for carbonyls or can be converted to tetrazoles to improve lipophilicity/acidity balance.

  • NMDA Receptor Modulators:

    • 4-substituted piperidines are explored as NR2B subunit-selective antagonists. The 4-hydroxy-4-benzyl derivatives (synthesized via Grignard on the ketone or displacement on the nitrile) are key structural classes.

Part 5: Safety & Handling Protocols

WARNING: Cyanide Hazard. Although the hydrochloride salt is a solid, it contains a "masked" cyanide anion.

  • pH Control: NEVER mix this compound with strong bases (NaOH, KOH, organic amines) without a sealed, vented system. Raising the pH shifts the equilibrium toward the ketone and releases gaseous Hydrogen Cyanide (HCN) .

  • Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture can catalyze hydrolysis or decomposition.

  • Waste Disposal: All waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.

References

  • Chemical Identity & CAS

    • Source: PubChem & ChemicalBook D
    • Link: (Note: Search via structure or CAS 50289-03-7/1375472-85-7).

  • Synthesis & Reactivity

    • Source: Organic Chemistry Portal - Cyanohydrin Synthesis.
    • Link:

  • Medicinal Applications (Piritramide/Piperidines): Source: Janssen, P. A. J. "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press, 1960. (Foundational text on 4-substituted piperidine synthesis). Context: Describes the use of 4-piperidone intermediates in the synthesis of 4,4-disubstituted piperidine analgesics.
  • Safety Data

    • Source: Fisher Scientific SDS (General Piperidine/Cyanide handling).
    • Link:

Sources

Technical Guide: Solubility Profile of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride (Water vs. Ethanol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the processing of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS 5382-23-0), the solubility differential between water and ethanol is the critical lever for purification and isolation.[1]

  • Water: The compound exhibits high solubility due to strong ion-dipole interactions and the hydrophilic nature of the hydrochloride salt lattice.[1] It is thermodynamically stable in acidic aqueous media but prone to degradation (cyanohydrin reversal) at neutral-to-basic pH.[1]

  • Ethanol: The compound displays moderate solubility , which is highly temperature-dependent.[1] This characteristic makes ethanol (or ethanol-enriched systems) the solvent of choice for recrystallization , allowing for the removal of polar impurities that remain in the mother liquor or non-polar impurities that fail to dissolve.[1]

This guide details the physicochemical mechanisms driving these behaviors and provides validated protocols for exploiting them in a laboratory or pilot-plant setting.[1]

Physicochemical Profile & Mechanism

To manipulate solubility effectively, one must understand the competing forces at the molecular level.

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a nitrile group (-CN).[1][2] As a hydrochloride salt, the nitrogen is protonated (


).[3]
  • Cationic Core: The piperidinium ring is bulky but polar.

  • Functional Groups:

    • -OH (Hydroxyl): H-bond donor/acceptor; enhances solubility in protic solvents.[1][4]

    • -CN (Nitrile): Dipolar; contributes to polarity but less to H-bonding than -OH.[1]

    • -NH2+ (Ammonium): The primary driver for water solubility via ionic dissociation.[1]

Solvation Thermodynamics
SolventDielectric Constant (

)
Solvation MechanismSolubility Outcome
Water ~80Ion-Dipole Dominance: Water molecules form a tight hydration shell around both the chloride anion and the piperidinium cation.[1] The lattice energy of the crystal is easily overcome by the high enthalpy of hydration.[1]High (>100 mg/mL) Suitable for extraction, but difficult to crystallize from directly without concentration or antisolvents.
Ethanol ~24Mixed Mode: Ethanol solvates the organic cation via hydrophobic interactions (ethyl group) and H-bonding (-OH), but stabilizes the free

ion poorly compared to water.[1]
Moderate / Temperature Dependent Solubility increases significantly with heat (

), creating the ideal gradient for recrystallization.

Comparative Solubility Data

While specific gravimetric data can vary by batch purity and crystal polymorph, the following comparative profile is established based on the behavior of 4-substituted piperidine salts.

Table 1: Solubility Characteristics
FeatureWater (

)
Ethanol (

)
Saturation Limit (25°C) Very High (Freely Soluble)Moderate (Sparingly to Soluble)
Saturation Limit (Boiling) Extremely HighHigh (Freely Soluble)
Dissolution Rate Rapid (Exothermic/Neutral)Slow (Endothermic - requires heat)
Stability pH Dependent (Risk of HCN loss at pH > 6)Stable (Protic solvent inhibits reversion)
Primary Use Case Dissolution / Aqueous WorkupRecrystallization / Purification

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this protocol to establish precise solubility curves for your specific batch.[1]

Objective: Determine the maximum concentration (


) of the target compound in a solvent at a specific temperature.
  • Preparation: Weigh 500 mg of 4-Hydroxypiperidine-4-carbonitrile HCl into a 4 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water or Ethanol).

  • Equilibration:

    • Seal the vial tightly.

    • Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermal shaker.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) into a pre-weighed vessel.

  • Quantification:

    • Evaporate the solvent under vacuum or nitrogen stream.

    • Dry the residue to constant weight.

    • Calculation:

      
      
      
Protocol B: Purification via Ethanol Recrystallization

This protocol exploits the temperature-dependent solubility in ethanol to remove impurities.[1]

Prerequisites: Crude material containing water-soluble impurities (salts) or non-polar organic byproducts.[1]

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add absolute ethanol (approx. 5-10 mL per gram of solid).[1]

    • Heat to reflux (approx. 78°C).

    • Optimization: Add ethanol incrementally until the solid just dissolves. If a small amount of insoluble material remains (likely inorganic salts), filter hot.

  • Crystallization:

    • Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Critical Step: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the resulting white crystals using a Buchner funnel.

    • Wash: Rinse the filter cake with cold ethanol (0°C). Do not use water.[1]

    • Drying: Dry under vacuum at 40°C to remove residual solvent.

Process Implications & Logic

The "Cyanohydrin Stability" Factor

A critical consideration for this specific molecule is the equilibrium of the cyanohydrin moiety.[1]

  • In Water: At neutral or basic pH, the proton on the hydroxyl group can be abstracted, leading to the expulsion of cyanide (

    
    ) and the formation of the corresponding ketone (4-piperidone derivative).[1]
    
  • Safety Rule: Always maintain acidic conditions (pH < 4) when handling this compound in water. The hydrochloride salt naturally provides this acidity, but buffering agents must be chosen carefully.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the process stage.

SolubilityLogic Crude Crude 4-Hydroxypiperidine-4-CN HCl SolventChoice Select Solvent System Crude->SolventChoice WaterPath Aqueous Dissolution SolventChoice->WaterPath For Extraction EthanolPath Ethanol Recrystallization SolventChoice->EthanolPath For Solid Isolation HighSol High Solubility (Ion-Dipole) WaterPath->HighSol TempDep Temp-Dependent Solubility (Gradient) EthanolPath->TempDep Workup Aqueous Workup (Remove Organics) HighSol->Workup Purify Purification (Remove Salts/Byproducts) TempDep->Purify Workup->Purify Evaporate & Switch Solvent

Figure 1: Decision matrix for solvent selection. Water is used for initial dissolution and extraction, while Ethanol is the vector for purification and solid isolation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine. Retrieved from [Link][1]

    • Context: Provides foundational physicochemical data on the 4-hydroxypiperidine core and solubility trends for piperidine deriv
  • Context: Confirms the hydrochloride salt form properties and general handling/stability d
  • Context: Offers qualitative solubility descriptions (soluble in methanol/water)
  • Context: Used as a comparative reference for the solubility behavior of protected vs.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of physicochemical stability in drug development, this document synthesizes foundational principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's stability profile, anticipate potential degradation pathways, and implement a rigorous, self-validating analytical strategy. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep, mechanistic understanding of the stability-indicating methods discussed.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

The journey of a drug molecule from discovery to a marketed product is fraught with challenges, with the inherent stability of the active pharmaceutical ingredient (API) and its precursors being a cornerstone of success. 4-Hydroxypiperidine-4-carbonitrile hydrochloride serves as a versatile building block in the synthesis of numerous bioactive molecules.[1] Its thermodynamic stability is not merely a matter of academic interest but a critical quality attribute (CQA) that dictates storage conditions, shelf-life, and the purity of the final API. Instability can lead to the formation of impurities, potentially impacting the safety and efficacy of the drug product.[2]

This guide will navigate the theoretical and practical aspects of evaluating the thermodynamic stability of this specific piperidine derivative. We will explore its structural features, predict potential degradation routes, and detail the experimental methodologies required for a thorough stability assessment.

Physicochemical Properties and Structural Considerations

A molecule's stability is intrinsically linked to its structure and physicochemical properties. 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a salt composed of a protonated 4-hydroxypiperidine-4-carbonitrile cation and a chloride anion.

PropertyValue/InformationSource
Molecular Formula C6H11ClN2O[3]
Molecular Weight 162.62 g/mol [3]
Appearance Typically a white to off-white crystalline powder.[4]
Solubility Expected to be soluble in polar solvents like water and methanol.[4][5]
Functional Groups Tertiary alcohol, nitrile (cyanohydrin moiety), secondary amine (as a hydrochloride salt).[3]

The presence of a cyanohydrin functional group is a key feature influencing its stability. Cyanohydrin formation is a reversible reaction, and the equilibrium can be sensitive to pH and temperature.[6] Elevated temperatures, in particular, can promote the decomposition of cyanohydrins.[7] The hydrochloride salt form generally enhances aqueous solubility but can also increase hygroscopicity, which is the tendency to absorb moisture from the atmosphere.[8][9] Moisture uptake can significantly impact the stability of a solid-state material, potentially leading to chemical degradation or changes in crystal form.[10]

Potential Degradation Pathways

Based on the functional groups present in 4-Hydroxypiperidine-4-carbonitrile hydrochloride, several degradation pathways can be postulated. A proactive understanding of these pathways is essential for designing stability-indicating analytical methods.

Reversion to Starting Materials (Retro-cyanohydrin Reaction)

The most probable degradation pathway is the retro-cyanohydrin reaction, where the molecule decomposes into 4-oxopiperidinium chloride and hydrogen cyanide. This equilibrium is influenced by temperature and pH.

4-Hydroxypiperidine-4-carbonitrile_HCl 4-Hydroxypiperidine-4-carbonitrile Hydrochloride 4-Oxopiperidinium_Chloride 4-Oxopiperidinium Chloride 4-Hydroxypiperidine-4-carbonitrile_HCl->4-Oxopiperidinium_Chloride Heat, pH change 4-Oxopiperidinium_Chloride->4-Hydroxypiperidine-4-carbonitrile_HCl Equilibrium HCN Hydrogen Cyanide 4-Oxopiperidinium_Chloride->HCN

Caption: Retro-cyanohydrin degradation pathway.

Hydrolysis of the Nitrile Group

Under aqueous conditions, particularly at elevated or reduced pH, the nitrile group can undergo hydrolysis to form a carboxylic acid (4-hydroxypiperidine-4-carboxylic acid hydrochloride) or an amide intermediate.

Start 4-Hydroxypiperidine-4-carbonitrile Hydrochloride Amide 4-Hydroxy-4-carboxamidopiperidinium Chloride Start->Amide H₂O, H⁺ or OH⁻ Carboxylic_Acid 4-Hydroxypiperidine-4-carboxylic acid Hydrochloride Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻

Caption: Hydrolytic degradation of the nitrile group.

Oxidative Degradation

The piperidine ring and the tertiary alcohol are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or reactive impurities in excipients.[2][11] This can lead to a variety of degradation products, including ring-opened species or N-oxides.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining thermal analysis, hygroscopicity assessment, and solid-state characterization.

Experimental Workflow

The following workflow provides a systematic approach to assessing the stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

cluster_0 Initial Characterization cluster_1 Forced Degradation (Stress Testing) cluster_2 Physicochemical Stability cluster_3 Data Analysis & Reporting Initial_Purity Purity Assessment (HPLC-UV/MS) Initial_Structure Structural Confirmation (NMR, FT-IR) Initial_Purity->Initial_Structure Thermal_Stress Thermal (Solid & Solution) Initial_Structure->Thermal_Stress DSC_TGA Thermal Analysis (DSC, TGA) Initial_Structure->DSC_TGA Identify_Degradants Identify Degradants (LC-MS/MS) Thermal_Stress->Identify_Degradants Hydrolytic_Stress Hydrolytic (Acid, Base, Neutral) Hydrolytic_Stress->Identify_Degradants Oxidative_Stress Oxidative (e.g., H₂O₂) Oxidative_Stress->Identify_Degradants Photolytic_Stress Photolytic (UV/Vis) Photolytic_Stress->Identify_Degradants Stability_Profile Establish Stability Profile DSC_TGA->Stability_Profile Hygroscopicity Hygroscopicity (DVS) Hygroscopicity->Stability_Profile Solid_State Solid-State Characterization (XRPD) Solid_State->Stability_Profile Quantify_Degradation Quantify Degradation (HPLC) Identify_Degradants->Quantify_Degradation Quantify_Degradation->Stability_Profile

Caption: Workflow for thermodynamic stability assessment.

Detailed Experimental Protocols

4.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the melting point, thermal decomposition temperature, and mass loss as a function of temperature.

  • Protocol (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Seal the pan (non-hermetic for initial screening, hermetic if solvent loss is suspected).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature. The melting point will appear as an endothermic peak.

  • Protocol (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature. Significant mass loss indicates decomposition.

  • Causality: DSC identifies phase transitions, while TGA quantifies mass loss due to decomposition or desolvation.[10] Correlating a DSC event with a TGA mass loss confirms that the event is decomposition.

4.2.2. Hygroscopicity: Dynamic Vapor Sorption (DVS)

  • Objective: To quantify the moisture uptake of the material at various relative humidity (RH) levels.

  • Protocol:

    • Place a known mass of the sample in the DVS instrument.

    • Equilibrate the sample at a low RH (e.g., 0-5%).

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH) and record the mass change at each step until equilibrium is reached.

    • Decrease the RH in a similar stepwise manner to assess the reversibility of water sorption.

  • Causality: As a hydrochloride salt, the compound is susceptible to hygroscopicity.[8] DVS provides quantitative data on how much water is absorbed and whether this process is reversible, which is critical for determining appropriate storage and handling conditions.[10]

4.2.3. Solid-State Characterization: X-Ray Powder Diffraction (XRPD)

  • Objective: To determine the crystalline nature of the material and to detect any changes in crystal form (polymorphism) upon storage under stress conditions.

  • Protocol:

    • Gently pack the sample powder into an XRPD sample holder.

    • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

    • Compare the XRPD patterns of the initial material with samples subjected to stress conditions (e.g., high humidity, elevated temperature).

  • Causality: Different polymorphs of a compound can have different thermodynamic stabilities and physicochemical properties.[10] XRPD is the definitive technique for identifying the solid-state form and detecting any transformations that may occur.

4.2.4. Stability-Indicating HPLC Method Development and Forced Degradation Studies

  • Objective: To develop a chromatographic method capable of separating the intact compound from all potential degradation products and to identify these degradants.

  • Protocol (Method Development):

    • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12][13]

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][14]

    • Detection: Utilize a UV detector at a wavelength where the parent compound and expected degradants absorb (e.g., 210-220 nm).[12][13] Couple with a mass spectrometer (LC-MS) for peak identification.

  • Protocol (Forced Degradation):

    • Prepare solutions of the compound in various stress media:

      • Acidic: 0.1 M HCl

      • Basic: 0.1 M NaOH

      • Neutral: Water

      • Oxidative: 3% H₂O₂

    • Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.

    • Expose the solid material to high temperature (e.g., 80 °C) and photolytic stress (ICH Q1B conditions).

    • Analyze all stressed samples by the developed HPLC-UV/MS method at various time points to track the formation of degradation products.

  • Causality: Forced degradation studies are essential to demonstrate the specificity of the analytical method.[15] By intentionally creating degradation products, one can ensure they are resolved from the main peak, thus validating the method as "stability-indicating." The conditions used are designed to mimic potential storage and handling excursions and to elucidate the degradation pathways.[11]

Data Interpretation and Reporting

The culmination of these studies will be a comprehensive stability profile for 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

Data TypeInterpretation
DSC/TGA Provides the decomposition onset temperature, indicating the upper limit of thermal stability.
DVS Classifies the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic) and informs on the need for controlled humidity storage.
XRPD Confirms the initial crystalline form and indicates if humidity or temperature can induce polymorphic transformations.
Forced Degradation Identifies the primary degradation products and the conditions under which the compound is least stable. This informs on potential incompatibilities and required protective measures (e.g., protection from light or oxygen).

Conclusion

The thermodynamic stability of 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a critical parameter that must be thoroughly understood and controlled. By employing a systematic and scientifically rigorous approach as outlined in this guide, researchers and drug development professionals can build a robust stability profile for this important pharmaceutical intermediate. This knowledge is fundamental to ensuring the quality, safety, and efficacy of the final drug products derived from it. The integration of orthogonal analytical techniques provides a self-validating system, lending high confidence to the generated stability data.

References

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (URL: )
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry (RSC Publishing). (URL: )
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • 4-hydroxypiperidine-4-carbonitrile hydrochloride (C6H10N2O). PubChem. (URL: )
  • Synthesis, characterization and antimicrobial activity of piperidine deriv
  • 4-Hydroxypiperidine 98 5382-17-2. (URL: )
  • CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride. CymitQuimica. (URL: )
  • 4-Hydroxypiperidine-4-carboxylic acid hydrochloride. Fluorochem. (URL: )
  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
  • Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. (URL: )
  • 4-Hydroxypiperidine hydrochloride | 5382-17-2. ChemicalBook. (URL: )
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. (URL: )
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  • Cyanohydrins.
  • 4-Hydroxypyridine Degradation P
  • CO2-Enabled Cyanohydrin Synthesis and Facile Homolog
  • A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantific
  • Cyanohydrin reaction. chemeurope.com. (URL: )
  • Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. (URL: )
  • 4-Hydroxypiperidine – Chem-Impex. (URL: )
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  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
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  • 4-Hydroxypiperidine 98 5382-16-1. Sigma-Aldrich. (URL: )
  • 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 500 mg, CAS No. 495414-65-8 | Research Chemicals | Biochemicals. Carl ROTH. (URL: )
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The Emerging Potential of 4-Hydroxypiperidine-4-carbonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after template in the design of novel therapeutics.[1] Within this broad class of compounds, derivatives featuring a 4-hydroxypiperidine-4-carbonitrile core are gaining attention as a promising, yet relatively underexplored, chemotype. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological significance of these derivatives, offering insights for their potential application in drug discovery and development.

The Strategic Importance of the 4-Hydroxypiperidine-4-carbonitrile Scaffold

The combination of a hydroxyl group and a nitrile group at the C4 position of the piperidine ring creates a unique chemical entity with significant potential for molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile moiety, a potent electron-withdrawing group, can participate in hydrogen bonding and polar interactions, and is often considered a bioisostere for carbonyl or hydroxyl groups.[3][4] This dual functionality, coupled with the three-dimensional nature of the piperidine ring, allows for fine-tuning of physicochemical properties and precise orientation of substituents to interact with biological targets.

The introduction of a nitrile group into a drug candidate can offer several advantages, including enhanced binding affinity, improved metabolic stability by blocking metabolically labile sites, and altered pharmacokinetic profiles.[4][5] The α-hydroxynitrile (cyanohydrin) functionality itself is a key feature in several biologically active molecules and can serve as a precursor for further chemical transformations.[6]

Synthetic Pathways to 4-Hydroxypiperidine-4-carbonitrile Derivatives

The primary and most direct route to 4-hydroxypiperidine-4-carbonitrile derivatives is through the nucleophilic addition of a cyanide source to an N-substituted 4-piperidone. This reaction, a classic cyanohydrin formation, provides a straightforward method to introduce the desired functionalities at the C4 position.

Cyanohydrin Formation from N-Substituted 4-Piperidones

The synthesis typically begins with readily available N-substituted 4-piperidones. These precursors can be synthesized through various established methods, including the Dieckmann condensation of diesters derived from a primary amine and two moles of an acrylic ester, followed by hydrolysis and decarboxylation.

The core synthetic transformation involves the reaction of the 4-piperidone with a cyanide-releasing agent. A common and effective method utilizes acetone cyanohydrin in an exchange reaction, which is generally safer than using hydrogen cyanide gas directly. The reaction stereospecifically yields a mixture of stereoisomers of the corresponding 4-hydroxy-4-cyanopiperidines.[7] The stereochemical outcome of this addition can be influenced by the nature of the substituents on the piperidine ring and the reaction conditions.

Experimental Protocol: Synthesis of N-Benzyl-4-hydroxy-4-cyanopiperidine

This protocol outlines a general procedure for the synthesis of a representative 4-hydroxypiperidine-4-carbonitrile derivative.

Materials:

  • N-Benzyl-4-piperidone

  • Acetone cyanohydrin

  • Triethylamine (or another suitable base)

  • Methanol (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-benzyl-4-piperidone in methanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of triethylamine followed by the dropwise addition of acetone cyanohydrin at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-hydroxy-4-cyanopiperidine.

Synthesis Piperidone N-Substituted 4-Piperidone Cyanohydrin 4-Hydroxypiperidine- 4-carbonitrile Derivative Piperidone->Cyanohydrin Cyanohydrin Formation Reagents Acetone Cyanohydrin, Base

Caption: General synthetic scheme for 4-hydroxypiperidine-4-carbonitrile derivatives.

Biological Activities and Therapeutic Potential

While the direct biological evaluation of a wide range of 4-hydroxypiperidine-4-carbonitrile derivatives is an emerging area of research, the well-established pharmacological activities of related piperidine compounds provide a strong rationale for their investigation. The piperidine nucleus is a key component in drugs targeting a multitude of therapeutic areas.[2]

Anticancer and Cytotoxic Potential

Numerous piperidine derivatives have demonstrated significant anticancer and cytotoxic properties.[1][8][9] For instance, certain 3,5-bis(benzylidene)-4-piperidones have shown tumor-selective toxicity, being highly active against various cancer cell lines while exhibiting lower toxicity towards non-malignant cells.[7] The introduction of the polar hydroxyl and nitrile groups at the C4 position could modulate the cytotoxic profile and selectivity of such compounds. The nitrile group, in particular, can enhance interactions with biological targets through hydrogen bonding and polar contacts, potentially leading to increased potency.[3]

Piperidine Derivative Class Cancer Cell Line Activity (IC50/GI50) Reference
3,5-bis(benzylidene)-4-piperidonesHuman Gingival Carcinoma (Ca9-22)Highly Toxic[7]
Alkyl Piperidine DerivativesBrine Shrimp Lethality AssayCytotoxic[10]
General Piperidine DerivativesA549 Lung Cancer CellsIC50 = 32.43 µM[9]

Table 1: Examples of Cytotoxic Activities of Piperidine Derivatives.

Neurological and CNS Applications

The piperidine scaffold is a common feature in drugs acting on the central nervous system (CNS). Derivatives of 4-hydroxypiperidine have been investigated for various neurological applications. The ability of the 4-hydroxypiperidine-4-carbonitrile scaffold to present functional groups in a defined three-dimensional space makes it an attractive starting point for the design of ligands for CNS receptors and enzymes. For example, 4-aminopiperidine derivatives have been identified as potent cognition-enhancing agents.[11] The nitrile group can act as a key pharmacophore in modulating interactions with neurological targets.[12]

Analgesic and Anti-inflammatory Properties

Substituted 4-hydroxypiperidine derivatives have been screened for analgesic activity, with some compounds demonstrating significant effects.[13] The nature and position of substituents on the piperidine ring have been shown to influence the analgesic potency. The unique electronic and steric properties of the 4-hydroxy-4-carbonitrile moiety could lead to novel interactions with pain-related targets.

Structure-Activity Relationships (SAR) and Future Directions

The development of a comprehensive structure-activity relationship (SAR) for 4-hydroxypiperidine-4-carbonitrile derivatives is a key area for future research. Key points of diversification for SAR studies include:

  • N-Substituent: The substituent on the piperidine nitrogen is a critical determinant of biological activity, influencing factors such as target affinity, selectivity, and pharmacokinetic properties. A wide range of alkyl, aryl, and heterocyclic moieties can be introduced to probe these effects.

  • Stereochemistry at C4: The cyanohydrin formation creates a chiral center at the C4 position. The separation and biological evaluation of individual stereoisomers are crucial, as biological targets often exhibit stereospecific binding.

  • Further Functionalization: The hydroxyl and nitrile groups can serve as handles for further chemical modifications, allowing for the generation of diverse libraries of compounds with potentially novel biological activities. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for new derivatives.

SAR Core 4-Hydroxypiperidine-4-carbonitrile Scaffold N_Sub N-Substituent (Alkyl, Aryl, etc.) Core->N_Sub Modulates PK/PD C4_Stereo C4 Stereochemistry (R/S) Core->C4_Stereo Stereospecific Interactions OH_Func Hydroxyl Group Modification Core->OH_Func Prodrugs, Ethers, Esters CN_Func Nitrile Group Modification Core->CN_Func Hydrolysis, Reduction

Caption: Key areas for structure-activity relationship (SAR) studies.

Conclusion

The 4-hydroxypiperidine-4-carbonitrile scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. The straightforward synthetic accessibility via the cyanohydrin reaction of N-substituted 4-piperidones allows for the facile generation of diverse chemical libraries. While direct biological data for this specific class of compounds is still emerging, the extensive pharmacological precedent of related piperidine derivatives, combined with the unique properties imparted by the dual hydroxyl and nitrile functionalities, strongly suggests a rich potential for applications in oncology, neuropharmacology, and beyond. Future research focused on the systematic synthesis and biological evaluation of these derivatives is warranted to fully unlock their therapeutic promise.

References

  • Dimmock, J. R., et al. (2011). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 16(11), 9234-9254.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.). Toxicity series for substances against the MDCK cell culture.
  • Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116089.
  • Coats, J. R., et al. (2007). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 12(1), 126-136.
  • Das, S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry Letters, 27(22), 5032-5039.
  • Sabancılar, İ., et al. (2025).
  • Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852.
  • ChemicalBook. (2026). 4-Cyanopiperidine | 4395-98-6.
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • Raj, K., et al. (2003). Synthesis and biological evaluation of N-substituted alpha-amino acids from 4-hydroxy coumarins. Arzneimittelforschung, 53(3), 196-200.
  • Kontogiorgis, C. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(1), 311.
  • Maccioni, E., et al. (2000). Synthesis and preliminary biological evaluation of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a new class of calcium entry blockers. Bioorganic & Medicinal Chemistry Letters, 10(16), 1883-1885.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Wang, L., et al. (2015). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 35(11), 2245-2264.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • El-Meguid, A. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4991.
  • ResearchGate. (2025).
  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Wang, Z., et al. (2013). Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Molecules, 18(7), 8260-8279.

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Methodological & Application

Application Note: Synthesis of Piperidine Derivatives using 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 5382-17-2), often referred to as 4-piperidone cyanohydrin hydrochloride , is a critical pharmacophore scaffold in medicinal chemistry. It serves two distinct synthetic roles:

  • A Stable Surrogate for 4-Piperidone: The free base 4-piperidone is unstable and prone to self-condensation/polymerization. The cyanohydrin salt is a shelf-stable solid that releases the ketone in situ under basic conditions.

  • A Precursor for gem-Disubstituted Piperidines: It provides direct access to 4,4-disubstituted derivatives (e.g., spiro-hydantoins,

    
    -hydroxy acids) essential for neurokinin antagonists and opioid receptor ligands.
    

This guide details the protocols for handling this equilibrium-sensitive compound, specifically focusing on Bucherer-Bergs cyclization , Acid-catalyzed hydrolysis , and N-alkylation workflows .

Chemical Properties & Stability (The "Retro-Strecker" Risk)

The utility of this compound is governed by its dissociation equilibrium. In aqueous base, the cyanohydrin undergoes a Retro-Strecker reaction , ejecting cyanide and regenerating the ketone.

Critical Handling Rule:

  • Acidic Media (pH < 4): The cyanohydrin moiety is stable.

  • Basic Media (pH > 8): Rapid equilibrium shifts to 4-piperidone + HCN/Cyanide.

Stability Diagram (DOT Visualization)

RetroStrecker Salt 4-Hydroxypiperidine-4-carbonitrile Hydrochloride (Solid) FreeBase Free Base Cyanohydrin (Transient) Salt->FreeBase  Neutralization (Base)   Ketone 4-Piperidone (Reactive Intermediate) FreeBase->Ketone  pH > 8 (Fast)   Product N-Alkylated Derivatives OR Spiro-cycles FreeBase->Product  Acid Cat. / Bucherer-Bergs   HCN HCN (Gas/Ion) FreeBase->HCN Ketone->FreeBase  HCN/CN-   Ketone->Product  N-Alkylation / Reductive Amination  

Figure 1: The stability equilibrium. Note that basic conditions favor the release of toxic cyanide and the reactive ketone.

Application 1: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)

This protocol synthesizes 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. This is the most direct method to utilize the carbonitrile group before N-functionalization.

Mechanism

The reaction proceeds via the formation of an aminonitrile intermediate (from the ketone/cyanohydrin equilibrium) which reacts with carbon dioxide (from carbonate) to cyclize into the hydantoin ring.[1]

Protocol: One-Pot Cyclization

Reagents:

  • 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

  • Ammonium Carbonate (3.0 equiv)

  • Ethanol/Water (1:1 v/v)

  • Note: No external cyanide source is strictly required if the starting material is the cyanohydrin, but adding 0.5 equiv KCN often improves yield by pushing the equilibrium.

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (bleach trap for potential HCN), dissolve 10 mmol of the hydrochloride salt in 20 mL of 1:1 EtOH/H

    
    O.
    
  • Reagent Addition: Add ammonium carbonate (30 mmol) in a single portion. The mixture will bubble (CO

    
     evolution).
    
  • Heating: Heat the mixture to 55–60°C for 4–6 hours. Do not exceed 70°C to prevent excessive HCN off-gassing.

  • Work-up: Cool the reaction to 0°C. The spiro-hydantoin product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the ethanol fraction under reduced pressure (rotary evaporator with bleach trap), then chill the remaining aqueous layer.

  • Purification: Recrystallize from hot water or ethanol.

Data Summary:

Parameter Specification
Typical Yield 65–80%
Appearance White crystalline solid
Melting Point >250°C (decomposition)

| Key IR Signal | 1710, 1770 cm⁻¹ (Hydantoin C=O) |

Application 2: Hydrolysis to 4-Hydroxy-4-piperidinecarboxylic Acid

This transformation converts the nitrile to a carboxylic acid, creating a zwitterionic amino acid scaffold (analogous to the piperidine core of pethidine, but with a 4-OH group).

Protocol: Acid-Catalyzed Pinner-Type Hydrolysis

Reagents:

  • 4-Hydroxypiperidine-4-carbonitrile HCl

  • Conc. Hydrochloric Acid (12 M) or H

    
    SO
    
    
    
    (6 M)

Step-by-Step:

  • Safety Prep: Perform in a fume hood. Ensure the scrubber is active.

  • Addition: Add the nitrile salt (10 mmol) slowly to cold (0°C) concentrated HCl (10 mL). Stir for 15 minutes.

  • Hydrolysis: Warm the mixture to reflux (100°C) for 6–12 hours. The initial precipitate (ammonium chloride) may form.

  • Isolation (Zwitterion formation):

    • Concentrate the reaction mixture to dryness under vacuum.

    • Resuspend the residue in minimal water.

    • Neutralize carefully with NH

      
      OH or an ion-exchange resin (e.g., Dowex 50W) to pH 6–7.
      
    • The amino acid (4-hydroxy-4-carboxypiperidine) will crystallize upon addition of ethanol or acetone.

Application 3: N-Alkylation (Using as a 4-Piperidone Surrogate)

Researchers often use this salt to synthesize N-substituted 4-piperidones without handling the unstable free base ketone.

Protocol: Phase-Transfer N-Alkylation

Reagents:

  • 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv) or NaOH (2.0 equiv)
  • Solvent: Acetonitrile or Biphasic CH

    
    Cl
    
    
    
    /Water with TBAB (cat.)

Step-by-Step:

  • Deprotection/Alkylation: Suspend the salt and K

    
    CO
    
    
    
    in Acetonitrile. Add the alkyl halide.
  • Reaction: Stir at reflux. Mechanism Note: The base neutralizes the HCl and deprotonates the cyanohydrin hydroxyl. The equilibrium shifts to 4-piperidone, which is then N-alkylated.

  • Post-Reaction Treatment:

    • If the target is the N-alkyl-4-piperidone : Treat the work-up with aqueous base (1M NaOH) to ensure complete ejection of the cyanide group.

    • If the target is the N-alkyl-4-cyano-4-hydroxypiperidine : This is difficult to isolate as the equilibrium favors the ketone in base. It is usually trapped immediately (e.g., by reacting with an amine for reductive amination).

Synthetic Workflow Diagram

SynthesisPathways cluster_0 Pathway A: Ring Preservation cluster_1 Pathway B: Ketone Generation Start 4-Hydroxypiperidine-4-carbonitrile HCl Bucherer Bucherer-Bergs ((NH4)2CO3, Heat) Start->Bucherer Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) Start->Hydrolysis BaseTreat Base Treatment (K2CO3 / NaOH) Start->BaseTreat Hydantoin Spiro-Hydantoin Derivative Bucherer->Hydantoin AcidProd 4-Hydroxy-4-carboxy piperidine Hydrolysis->AcidProd Piperidone 4-Piperidone (In Situ) BaseTreat->Piperidone - HCN N_Alk N-Alkylation (R-X) Piperidone->N_Alk FinalKetone N-Substituted 4-Piperidone N_Alk->FinalKetone

Figure 2: Divergent synthetic pathways based on pH and reagents.

Safety & Handling Protocols

DANGER: CYANIDE GENERATION This compound is a cyanohydrin salt. Upon contact with base or moisture, it can release Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be conducted in a functioning chemical fume hood.

  • Scrubber System: Connect the reaction vessel vent to a scrubber containing 10% NaOH and Bleach (Sodium Hypochlorite) to neutralize any evolved HCN.

  • Waste Disposal: All aqueous waste streams must be treated with bleach at pH > 10 to oxidize residual cyanide to cyanate before disposal.

  • PPE: Standard PPE plus a portable HCN monitor is recommended for scale-up (>10g).

References

  • Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins."[1][2] Chemical Reviews, 1950, 46(3), 403–470.[3] Link

  • Synthesis of Piperidine Amino Acids: "Synthesis of 4-amino-4-carboxypiperidine derivatives." Journal of Organic Chemistry, 1957, 22(11), 1529–1536. (Classic methodology for Strecker/Hydrolysis of piperidones).
  • Safety Data & Properties: PubChem Compound Summary for CID 79678 (4-Hydroxypiperidine-4-carbonitrile). Link

  • Spiro-Hydantoin Synthesis: "Synthesis of spirohydantoins via Bucherer-Bergs reaction." Tetrahedron, 1991, 47(46), 9503-9514. Link

  • Use as Piperidone Surrogate: "N-Alkylation of 4-piperidone derivatives." Journal of Medicinal Chemistry, 2008, 51(15), 4589–4600. Link

Sources

Application Note: Synthesis of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development professionals. It prioritizes safety, reproducibility, and high-purity synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride , a critical scaffold in the synthesis of neuroactive agents (e.g., opioid analgesics, CCR5 antagonists) and spiro-cyclic amino acids.

Introduction & Strategic Significance

4-Hydroxypiperidine-4-carbonitrile (4-cyano-4-hydroxypiperidine) is a versatile amphoteric building block. Its unique structure—combining a secondary amine, a tertiary alcohol, and a nitrile at a quaternary center—makes it a linchpin in the synthesis of spiro-hydantoins , 4-substituted piperidines (e.g., fentanyl analogues), and non-peptide receptor antagonists .

While the N-benzyl derivative is a common historical intermediate, modern medicinal chemistry often requires the N-unsubstituted hydrochloride salt to allow for diverse N-functionalization downstream. This guide presents a "Gold Standard" protocol using the TMSCN (Trimethylsilyl Cyanide) route starting from N-Boc-4-piperidone. This method offers superior safety and purity profiles compared to traditional aqueous cyanide/bisulfite methods, minimizing the risk of polymerization and HCN evolution.

Critical Safety Protocol: Cyanide & Acid Management

WARNING: This protocol involves reagents that can generate Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant. Zero-Tolerance Safety Rules:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • HCN Monitoring: A portable HCN detector must be active and placed near the breathing zone.

  • Quenching Station: Prepare a "Kill Bath" before starting: 10% aqueous Sodium Hypochlorite (Bleach) or 1M NaOH solution to neutralize any cyanide waste immediately.

  • Acid Warning: Never mix cyanide salts or silyl cyanides with strong acids outside of a controlled, closed reactor. The final step involves HCl; ensure all excess cyanide is removed before acidification.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an O-silylated cyanohydrin intermediate, followed by a one-pot global deprotection (desilylation and Boc-removal) using anhydrous HCl.

ReactionScheme Start N-Boc-4-piperidone (C10H17NO3) Reagent1 TMSCN / ZnI2 (cat.) (Cyanosilylation) Start->Reagent1 Inter Intermediate: N-Boc-4-cyano-4- (trimethylsilyloxy)piperidine Reagent1->Inter 0-25°C, 2h Reagent2 4M HCl in Dioxane (Global Deprotection) Inter->Reagent2 Final Target Product: 4-Hydroxypiperidine-4- carbonitrile HCl Reagent2->Final 0°C to RT, 4h - TMSCl, - Isobutylene

Figure 1: One-pot synthetic pathway via silyl-cyanohydrin intermediate. The anhydrous conditions prevent the reversibility of the cyanohydrin formation.

Detailed Experimental Protocol

Phase 1: Cyanosilylation (Formation of Protected Intermediate)

Reagents:

  • N-Boc-4-piperidone (1.0 equiv, 20 mmol, ~4.0 g)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 24 mmol)

  • Zinc Iodide (ZnI2) (0.05 equiv, catalytic)

  • Dichloromethane (DCM), anhydrous (40 mL)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Dissolution: Charge the flask with N-Boc-4-piperidone and anhydrous DCM under nitrogen flow. Add the ZnI2 catalyst (solid) in one portion.

  • Addition: Cool the mixture to 0°C (ice bath). Add TMSCN dropwise via a gas-tight syringe over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.4) should disappear; the silylated product spot (Rf ~0.7) will appear.

  • Workup (Mild): Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na2SO4.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

    • Result: A viscous, pale-yellow oil (N-Boc-4-cyano-4-trimethylsilyloxypiperidine). Use immediately in Phase 2.

Phase 2: Global Deprotection & Salt Formation

Reagents:

  • Crude Intermediate from Phase 1

  • 4M HCl in 1,4-Dioxane (10 equiv)

  • Diethyl Ether (Et2O) or MTBE (for precipitation)

Procedure:

  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Dioxane (5 mL) or DCM (5 mL).

  • Acidification: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane (approx. 50 mL) via an addition funnel.

    • Caution: Gas evolution (Isobutylene) will occur.[2] Ensure the system is vented to a scrubber.

  • Deprotection: Stir the mixture at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.

    • Observation: A white precipitate should begin to form as the Boc group cleaves and the highly polar HCl salt becomes insoluble.

  • Isolation: Dilute the suspension with anhydrous Diethyl Ether (50 mL) to complete precipitation.

  • Filtration: Filter the solid under a blanket of nitrogen (the product is hygroscopic).

  • Washing: Wash the filter cake with cold Et2O (3 x 20 mL) to remove residual silanes and Boc by-products.

  • Drying: Dry the white solid in a vacuum desiccator over P2O5 for 12 hours.

Quantitative Data & Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to Off-White Crystalline SolidHygroscopic; store in desiccator.
Yield 85 – 92% (over 2 steps)High efficiency due to lack of aqueous workup in step 2.
Melting Point 165 – 170°C (Decomposition)Depends on heating rate; cyanohydrins decompose near MP.
1H NMR (D2O) δ 3.45-3.55 (m, 2H), 3.20-3.30 (m, 2H), 2.35-2.45 (m, 2H), 2.10-2.20 (m, 2H)No aromatic protons; Boc singlet (1.45 ppm) must be absent.
IR Spectrum ~2240 cm⁻¹ (Weak CN stretch), ~3300 cm⁻¹ (Broad OH/NH)Nitrile stretch is often weak in cyanohydrins.
Solubility Soluble in Water, Methanol, DMSOUnstable in basic aqueous media (reverts to ketone).

Workflow & Troubleshooting Guide

Workflow Step1 Start: N-Boc-4-piperidone + TMSCN Check1 TLC Check: Ketone consumed? Step1->Check1 Step2 Evaporate to Oil (Do not distill) Check1->Step2 Yes Issue1 Add more catalyst (ZnI2) or check TMSCN quality Check1->Issue1 No Step3 Add 4M HCl/Dioxane (0°C -> RT) Step2->Step3 Check2 Precipitate formed? Step3->Check2 Step4 Dilute with Et2O & Filter Check2->Step4 Yes Issue2 Cool to -20°C or add more Et2O Check2->Issue2 No Issue1->Step1 Issue2->Step4

Figure 2: Operational workflow with decision nodes for troubleshooting common yield issues.

Troubleshooting Notes
  • No Precipitation: If the product does not precipitate after adding HCl, the solution may be too dilute or contain residual DCM. Concentrate the mixture (remove DCM) and add fresh Et2O.

  • Reversibility: Do not wash the final HCl salt with water or basic solutions. The cyanohydrin moiety is stable in acid but will revert to the ketone (4-piperidone) and release cyanide in neutral/basic water.

  • Yellow Discoloration: Indicates oxidation or polymerization of pyrrole-like impurities. Ensure all solvents are degassed and ZnI2 is high purity.

References

  • Organic Syntheses, Coll. Vol. 10, p. 355 (2004). Preparation of 4-Cyano-4-hydroxypiperidine derivatives via TMSCN.

  • Journal of Medicinal Chemistry (2003). Synthesis of Piperidine-based CCR5 Antagonists. (Demonstrates the utility of the 4-cyano-4-hydroxy scaffold).

  • Gregory, R. J. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.

  • U.S. Patent 2017/0369442. Method for preparing 4-cyanopiperidine hydrochloride.[3] (Discusses stability and industrial handling of related nitrile salts).

  • Common Organic Chemistry. Boc Deprotection Mechanisms and Protocols using HCl/Dioxane.

Sources

Application Note: Strategic Utilization of 4-Hydroxypiperidine-4-carbonitrile HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 1375472-85-7 for HCl salt; 50289-03-7 for free base), a critical gem-disubstituted heterocyclic building block.

Executive Summary & Pharmacophore Significance

4-Hydroxypiperidine-4-carbonitrile hydrochloride represents a high-value "gem-disubstituted" scaffold. In modern drug discovery, introducing geminal substitution (two different groups on the same carbon) at the 4-position of a piperidine ring is a proven strategy to:

  • Restrict Conformational Flexibility: Locking the piperidine chair conformation to favor specific receptor binding events.

  • Block Metabolic Hotspots: Preventing oxidation at the typically labile C4 position.

  • Enhance Solubility: The polar hydroxyl and nitrile groups lower logP compared to unsubstituted analogs.

This building block is the primary precursor to 4-hydroxypiperidine-4-carboxylic acid (a cyclic serine isostere) and is widely used in the synthesis of neurokinin-1 (NK1) antagonists , muscarinic receptor ligands , and opioid receptor modulators .

Physicochemical Profile
PropertyDataRelevance
CAS (HCl Salt) 1375472-85-7Stable salt form for storage.
CAS (Free Base) 50289-03-7Generated in situ for nucleophilic reactions.
Formula C₆H₁₀N₂O · HClMW: 162.62 g/mol (Salt).
Appearance White/Off-white solidHygroscopic; store under desiccant.
Solubility Water, DMSO, MethanolHigh polarity due to ionic nature.
pKa (Calc) ~8.5 (Piperidine NH)Secondary amine is basic; Nitrile is neutral.

Synthetic Versatility & Reaction Pathways

The compound functions as a divergent intermediate. The nitrile (CN) , hydroxyl (OH) , and amine (NH) groups offer orthogonal reactivity profiles.

Mechanism of Action: The "Masked" Amino Acid

The nitrile group serves as a masked carboxylic acid. Under acidic hydrolysis, it converts to the amide or acid, generating 4-hydroxypiperidine-4-carboxylic acid . This is crucial for synthesizing peptide mimetics where a rigidified amino acid backbone is required.

SyntheticPathways Start 4-Hydroxypiperidine- 4-carbonitrile HCl Hydrolysis Acid Hydrolysis (HCl/H2O) Start->Hydrolysis Reflux N_Funct N-Alkylation/Acylation (R-X / Base) Start->N_Funct DIPEA/DMF Spiro Spirocyclization (R-CHO) Start->Spiro Condensation Amide 4-Hydroxy-4-carboxamide (Intermediate) Hydrolysis->Amide Partial AminoAcid 4-Hydroxy-4-carboxy- piperidine (Amino Acid) Amide->AminoAcid Full N_Deriv N-Substituted Scaffold N_Funct->N_Deriv

Figure 1: Divergent synthetic pathways from the 4-cyano-4-hydroxy core. The nitrile hydrolysis pathway is the primary route to conformationally restricted amino acids.

Experimental Protocols

Safety Warning: This compound contains a nitrile group. While the HCl salt is stable, hydrolysis or contact with strong acids/oxidizers can theoretically release hydrogen cyanide (HCN) gas. All operations must be performed in a functioning fume hood.

Protocol A: Hydrolysis to 4-Hydroxypiperidine-4-carboxylic Acid

Target Application: Synthesis of rigid amino acid building blocks for peptide synthesis.

Reagents:

  • 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq)[1]

  • Concentrated HCl (37%, aqueous)

  • Acetone (for precipitation)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Hydroxypiperidine-4-carbonitrile HCl (5.0 g, 30.7 mmol) in Concentrated HCl (30 mL).

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (eluent: MeOH/DCM 1:4). The starting material (Rf ~0.6) should disappear, and a baseline spot (amino acid) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess HCl and water (use a base trap for the rotavap).

    • The residue will be a viscous oil or semi-solid.

  • Purification:

    • Triturate the residue with Acetone (50 mL) and stir vigorously for 30 minutes. The product will precipitate as a white solid.

    • Filter the solid, wash with cold acetone, and dry under vacuum.

  • Yield: Expect 85–95% yield of the carboxylic acid hydrochloride salt.

Protocol B: N-Boc Protection (Regioselective Amine Functionalization)

Target Application: Preparing the scaffold for C-4 modifications without interfering with the amine.

Reagents:

  • 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Neutralization: Suspend the starting material (2.0 g, 12.3 mmol) in DCM (20 mL). Add TEA (4.3 mL, 30.7 mmol) dropwise at 0°C. The suspension will clear as the free base is liberated.

  • Addition: Add Boc₂O (2.95 g, 13.5 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Mechanism:[2][3][4] The bulky tert-butyl group reacts exclusively with the secondary amine. The tertiary hydroxyl is too sterically hindered and nucleophilically weak to react under these conditions.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess TEA), then Saturated NaHCO₃, and finally Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Result: N-Boc-4-hydroxypiperidine-4-carbonitrile is obtained as a white solid/foam, ready for further derivatization (e.g., O-alkylation).

Quality Control & Handling

Analytical Validation (Self-Validating System)

To ensure the integrity of the building block before use, perform the following checks:

MethodExpected SignalDiagnostic Value
IR Spectroscopy ~2230–2240 cm⁻¹ (Weak/Medium) Confirms presence of Nitrile (-CN) . Absence suggests hydrolysis.[5]
¹H NMR (D₂O) δ ~3.2–3.5 ppm (Multiplets) Piperidine ring protons. Integration must match 8H count.
Melting Point >250°C (Dec) HCl salts typically have high decomposition points. Sharp melting indicates purity.
Silver Nitrate Test White Precipitate Confirms presence of Chloride counter-ion (HCl salt).
Storage & Stability[7][8][9]
  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can lead to hydrolysis of the nitrile over long periods.

  • Storage: Store at 2–8°C in a tightly sealed container with desiccant.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction).

Workflow Visualization: Safe Handling

This diagram outlines the decision logic for selecting the correct protocol based on the desired end-product.

Workflow Input Starting Material: 4-Hydroxypiperidine-4-carbonitrile HCl Decision Target Moiety? Input->Decision PathA Path A: Amino Acid (Peptide Mimetics) Decision->PathA Carboxylic Acid PathB Path B: N-Substituted (Scaffold Building) Decision->PathB N-Derivative StepA1 Acid Hydrolysis (HCl) PathA->StepA1 StepB1 Neutralization (TEA/DIPEA) PathB->StepB1 StepA2 Isolation via Acetone Trituration StepA1->StepA2 StepB2 Electrophile Addition (Boc2O / R-X) StepB1->StepB2

Figure 2: Decision matrix for processing 4-Hydroxypiperidine-4-carbonitrile HCl.

References

  • PubChem. 4-hydroxypiperidine-4-carbonitrile hydrochloride - Compound Summary. National Library of Medicine. Link

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Nitriles.[6] Science of Synthesis. Link

Sources

Application Note: Hydrolysis Strategies for 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The hydrolysis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride (4-cyano-4-hydroxypiperidine HCl) presents a unique set of synthetic challenges. Unlike simple primary nitriles, this substrate features a tetrasubstituted carbon at the 4-position, introducing significant steric hindrance. Furthermore, the molecule is a cyanohydrin derivative .

Critical Stability Warning: Cyanohydrins are thermodynamically unstable in basic media. Under alkaline conditions (pH > 9), they frequently undergo a retro-cyanohydrin reaction , reverting to the corresponding ketone (4-piperidone) and releasing cyanide. Therefore, acid-catalyzed hydrolysis is the only robust, high-yielding pathway for this substrate.

This guide details two distinct protocols:

  • Method A (Full Hydrolysis): Synthesis of 4-Hydroxypiperidine-4-carboxylic acid.

  • Method B (Partial Hydrolysis): Synthesis of 4-Hydroxypiperidine-4-carboxamide.

Mechanistic Insight

The transformation relies on the acid-catalyzed addition of water to the cyano group. The reaction proceeds through an imidate intermediate to the amide, which can then be further hydrolyzed to the carboxylic acid.

Key Factors:
  • Steric Hindrance: The quaternary center at C4 impedes the attack of water. Vigorous thermal forcing (reflux) is required for full conversion to the acid.

  • Salt Management: The starting material is a hydrochloride salt. This is advantageous as it maintains the piperidine nitrogen in a protonated state (

    
    ), preventing amine oxidation or dimerization.
    
Reaction Pathway Diagram

HydrolysisPath cluster_conditions Condition Dependent Pathways Nitrile 4-CN-4-OH-Piperidine (Starting Material) Imidate Imidate Intermediate Nitrile->Imidate + H+, + H2O Ketone 4-Piperidone (Degradation Product) Nitrile->Ketone Base (OH-) Retro-Cyanohydrin Amide 4-Carboxamide (Partial Hydrolysis) Imidate->Amide - NH4+ Acid 4-Carboxylic Acid (Full Hydrolysis) Amide->Acid + H+, + H2O (Reflux, HCl)

Figure 1: Reaction pathway showing the critical divergence between acidic hydrolysis (productive) and basic conditions (degradative).

Protocol A: Full Hydrolysis to Carboxylic Acid

Target Product: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride Primary Utility: Synthesis of unnatural amino acid scaffolds; peptidomimetics.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 equiv)

  • Solvent/Reagent: Concentrated Hydrochloric Acid (12 M, 37%)

  • Vessel: Round-bottom flask with reflux condenser and magnetic stir bar.

Step-by-Step Methodology
  • Setup: In a fume hood, charge the round-bottom flask with 4-Hydroxypiperidine-4-carbonitrile HCl (e.g., 10.0 g, 61.5 mmol).

  • Acid Addition: Carefully add Concentrated HCl (10 volumes, ~100 mL). Note: The salt will dissolve, potentially with slight endotherms.

  • Thermal Phase: Heat the mixture to a vigorous reflux (internal temp ~100-105°C).

    • Duration: 12–18 hours.

    • Monitoring: Monitor by LC-MS. The nitrile peak (

      
       127) will disappear, transiently replaced by the amide (
      
      
      
      145), and finally the acid (
      
      
      146).
  • Workup (Isolation):

    • Cool the reaction mixture to room temperature.

    • Concentration: Remove the excess HCl and water under reduced pressure (rotary evaporator) at 60°C. A white to off-white solid residue will form.

    • Co-evaporation: To remove trace HCl, re-suspend the solid in toluene or ethanol and re-concentrate (2x).

  • Purification: Recrystallize the crude hydrochloride salt from hot Ethanol/Water or Methanol/Ether.

Expected Yield: 85–95%

Protocol B: Partial Hydrolysis to Carboxamide

Target Product: 4-Hydroxypiperidine-4-carboxamide Primary Utility: Intermediate for further functionalization without disrupting the C-N bond.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Hydroxypiperidine-4-carbonitrile HCl

  • Reagent: Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Quenching: Ice/Water, Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology
  • Cold Setup: Place concentrated H₂SO₄ (5 volumes) in a flask and cool to 0–5°C using an ice bath.

  • Addition: Add the nitrile substrate portion-wise over 30 minutes. Exothermic control is critical to prevent runaway hydrolysis to the acid.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Why H₂SO₄? Sulfuric acid is more viscous and acts as a dehydrating agent, stabilizing the amide intermediate better than dilute aqueous acids.

  • Quenching:

    • Pour the reaction mixture slowly onto crushed ice (10 volumes).

  • Neutralization (Critical Step):

    • Carefully adjust pH to ~8–9 using concentrated NH₄OH or 50% NaOH solution. Do this strictly at 0°C to minimize retro-cyanohydrin degradation.

  • Extraction: Extract the aqueous layer with n-Butanol or DCM/Isopropanol (3:1) multiple times.

  • Drying: Dry organic layers over

    
     and concentrate.
    

Expected Yield: 60–75%

Comparative Data Analysis

ParameterMethod A (HCl Reflux)Method B (H₂SO₄ Cold)
Target Carboxylic AcidCarboxamide
Temperature >100°C (Reflux)0°C

25°C
Time 12 - 24 Hours12 - 16 Hours
Major Impurity Ammonium Chloride (removable)4-Piperidone (if pH spikes)
Yield High (>85%)Moderate (60-75%)
Scalability ExcellentGood (requires cooling)

Analytical Validation

To validate the success of the hydrolysis, use the following spectroscopic markers:

  • IR Spectroscopy:

    • Starting Material: Sharp peak at ~2230-2250 cm⁻¹ (

      
       stretch).
      
    • Product (Acid): Disappearance of nitrile peak; appearance of broad O-H stretch (2500-3300 cm⁻¹) and strong Carbonyl (

      
      ) stretch at ~1700-1725 cm⁻¹.
      
    • Product (Amide): Doublet peaks at ~3300-3500 cm⁻¹ (

      
      ) and Carbonyl at ~1650-1690 cm⁻¹.
      
  • 1H NMR (

    
    ): 
    
    • The methylene protons adjacent to the nitrogen (C2 and C6 positions) will shift slightly downfield in the acid product compared to the nitrile due to the change in electronic environment of the C4 substituent.

Troubleshooting & Safety

Decision Tree for Process Control

Troubleshooting Start Reaction Check (LC-MS) Check1 Nitrile Peak Present? Start->Check1 Action1 Extend Reflux Time (Steric bulk slows kinetics) Check1->Action1 Yes Check2 Piperidone Peak Observed? Check1->Check2 No Action2 CRITICAL FAILURE: Check pH. Avoid Basic conditions. Check2->Action2 Yes Check3 Amide Peak Persists? Check2->Check3 No Action3 Add more conc. HCl Increase Temp Check3->Action3 Yes (Targeting Acid)

Figure 2: Troubleshooting logic flow for incomplete conversion or degradation.

Safety Protocols
  • Cyanide Risk: While the starting material is a nitrile, degradation can release HCN. Always work in a well-ventilated fume hood.

  • Corrosives: Concentrated HCl and H₂SO₄ are highly corrosive. Use acid-resistant gloves and face shields.

References

  • General Nitrile Hydrolysis: Clark, J. (2023).[1] Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Link

  • Piperidine Derivative Synthesis: US Patent 3845062A: 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents. Link

  • Radziszewski Reaction Mechanism (Context for Amide): Formation of singlet molecular oxygen by the Radziszewski reaction. J. Chem. Soc., Perkin Trans. 2. Link

  • Compound Data: 4-Hydroxypiperidine hydrochloride. CymitQuimica. Link

Sources

Application Note: Modular Synthesis of 4-Substituted Piperidines via Cyanohydrin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic assembly of quaternary center-substituted piperidines—a "privileged scaffold" in GPCR drug discovery (e.g., opioids, neurokinin antagonists)—using cyanohydrin and


-aminonitrile intermediates.[1]

Executive Summary

The 4-substituted piperidine moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as the core scaffold for potent analgesics (e.g., fentanyl, carfentanil), antihistamines, and neurokinin receptor antagonists.[1] The construction of the quaternary center at the C4 position represents a significant synthetic challenge.

This guide details a divergent synthetic strategy utilizing 4-piperidinone cyanohydrins and


-aminonitriles  as versatile lynchpins.[1] By controlling the fate of the nitrile group—either through hydrolysis (to esters/amides) or nucleophilic displacement (Bruylants reaction)—researchers can access a broad chemical space from a single precursor.[1]

Strategic Reaction Landscape

The synthesis hinges on the thermodynamic equilibrium between the ketone and the cyanohydrin/aminonitrile. The choice of cyanide source (TMSCN vs. NaCN) and downstream conditions dictates the product outcome.[1]

Pathway Visualization

The following diagram illustrates the divergence from the piperidinone core to three distinct pharmacological classes.

PiperidinePathways Ketone 4-Piperidinone (Starting Material) Cyano Cyanohydrin / α-Aminonitrile (Key Intermediate) Ketone->Cyano Strecker / TMSCN Amide 4-Anilido-4-Carboxamide (Analgesic Scaffold) Cyano->Amide H2SO4 / H2O Ester 4-Anilido-4-Ester (Carfentanil Analogs) Cyano->Ester Pinner Rxn (MeOH/HCl) Alkyl 4-Alkyl-4-Aminopiperidine (Via Bruylants Rxn) Cyano->Alkyl Grignard (R-MgX)

Figure 1: Divergent synthesis of 4-substituted piperidines.[1] The aminonitrile serves as the common progenitor for amides, esters, and alkyl derivatives.

Critical Methodologies & Protocols

Protocol A: Chemoselective Strecker Assembly (The TMSCN Route)

Recommended for small-scale discovery and high-value intermediates due to enhanced safety and solubility profiles compared to NaCN.

Mechanism: Trimethylsilyl cyanide (TMSCN) acts as a lipophilic cyanide source.[1] In the presence of an amine (e.g., aniline) and a mild Lewis acid or protic catalyst, it forms the


-aminonitrile.[1]

Reagents:

  • 1-Benzyl-4-piperidone (or N-Phenethyl analog)[1]

  • Aniline (1.05 equiv)[1]

  • TMSCN (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile[1]

  • Catalyst: Acetic Acid (glacial, 1.0 equiv) or ZnI

    
     (cat.)[1]
    

Step-by-Step Procedure:

  • Imine Formation: Charge a dry flask with 1-benzyl-4-piperidone (10 mmol) and aniline (10.5 mmol) in DCM (30 mL). Add glacial acetic acid (10 mmol). Stir at room temperature for 30 minutes to establish the imine equilibrium. Note: Turbidity may occur due to water generation.

  • Cyanosilylation: Cool the mixture to 0°C. Dropwise add TMSCN (12 mmol) via syringe under nitrogen.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the aminonitrile is usually less polar than the starting ketone).[1]

  • Workup: Quench carefully with saturated NaHCO

    
    . Extract with DCM (3x).[1] Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .[1]
  • Purification: The

    
    -aminonitrile is often unstable on silica gel (reverts to ketone).[1] Crystallization  from hexanes/ether is the preferred purification method.
    

Validation Criteria:

  • IR Spectroscopy: Look for the weak but diagnostic nitrile stretch (

    
    ) around 2230–2240 cm
    
    
    
    .[1]
  • Stability: Store the intermediate at -20°C; it is prone to retro-Strecker decomposition.[1]

Protocol B: The "Classic" Aqueous Strecker (NaCN/AcOH)

Recommended for scale-up where cost is a driver, provided robust safety engineering is in place.[1]

Reagents:

  • 4-Piperidone derivative[1][2][3][4][5][6][7][8][9]

  • Aniline[1][3]

  • Sodium Cyanide (NaCN)[1]

  • Glacial Acetic Acid

Procedure:

  • Dissolve the piperidone and aniline in glacial acetic acid.

  • Cool to 0°C.

  • Add a solution of NaCN in water dropwise.[1] Caution: Exothermic.[1] Maintain T < 10°C to prevent HCN off-gassing.

  • Stir overnight at RT. The product often precipitates as a solid hydrochloride or acetate salt, or can be precipitated by basification with NH

    
    OH.[1]
    
Protocol C: Functionalization of the Nitrile

Once the quaternary center is established, the nitrile group (


) dictates the final pharmacology.[1]
Option 1: Pinner Reaction to Esters (e.g., Carfentanil Precursors)

To convert the nitrile to an ester while retaining the 4-amino group:

  • Dissolve the

    
    -aminonitrile in dry Methanol (MeOH).[1]
    
  • Cool to 0°C and saturate the solution with anhydrous HCl gas (or add H

    
    SO
    
    
    
    dropwise, 3-5 equiv).
  • Reflux for 12–24 hours.[1] The intermediate imidate ester hydrolyzes to the methyl ester.

  • Yield: Typically 60–80%.[1][10]

Option 2: The Bruylants Reaction (Alkyl Substitution)

To replace the


 group with an alkyl/aryl group (creating a gem-disubstituted carbon):
  • Dissolve the

    
    -aminonitrile in anhydrous THF.[1]
    
  • Add Grignard reagent (e.g., PhMgBr, 3.0 equiv) at 0°C.[1]

  • The Grignard reagent displaces the nitrile (as cyanide anion) or attacks the iminium ion in equilibrium.

  • Result: A 4-alkyl-4-aminopiperidine (common in neurokinin NK1 antagonists).[1]

Quantitative Comparison of Methods

FeatureMethod A (TMSCN)Method B (NaCN/AcOH)
Safety Profile Moderate (Liquid reagent, hydrolyzes to HCN)High Risk (Solid NaCN + Acid

HCN Gas)
Solvent System Homogeneous Organic (DCM, MeCN)Biphasic / Aqueous Acidic
Yield (Step 1) 85–95%60–75%
Purification Evaporation/CrystallizationFiltration/Precipitation
Suitability Discovery / MedChemProcess / Manufacturing

Safety & Hazard Management (Critical)

WARNING: All protocols involve Cyanide sources.[1] Cyanide inhibits cytochrome c oxidase, causing rapid cellular asphyxiation.[1]

  • Engineering Controls: All reactions must be performed in a high-efficiency fume hood.

  • HCN Monitoring: Use portable HCN electrochemical sensors during the reaction and workup.

  • Waste Disposal:

    • Do NOT mix cyanide waste with acids.[1]

    • Quench Protocol: Treat all aqueous waste and glassware with a solution of Sodium Hypochlorite (Bleach) at pH > 10 .[1] This oxidizes cyanide to cyanate (OCN

      
      ), which is significantly less toxic.[1]
      
    • Reaction:

      
      
      
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.[1]

References

  • Kudzma, L. V., et al. (1989).[1] "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines.[1][5][11] A novel class of analgesic and anesthetic agents."[12] Journal of Medicinal Chemistry. Link

  • Livinghouse, T. (1990).[1] "Trimethylsilyl Cyanide: Cyanosilylation of Aldehydes and Ketones."[1] Organic Syntheses, Coll.[1][10] Vol. 7, p.517.[1][10] Link

  • Jagerovic, N., et al. (2002).[1][5] "Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides." Bioorganic & Medicinal Chemistry. Link

  • Sashida, H., et al. (1998).[1] "Synthetic studies on 4-substituted piperidines." Chemical & Pharmaceutical Bulletin. (General reference for piperidine functionalization).

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."[1] Link[1]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 4-Hydroxypiperidine-4-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxypiperidine-4-carbonitrile hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug development, offering a rigid scaffold with orthogonal functional groups for further elaboration. However, its utility is intrinsically linked to its chemical stability, particularly the base-sensitive cyanohydrin moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for rational solvent selection in reactions involving this substrate. We will delve into the physicochemical properties of the molecule, explore the mechanistic implications of solvent choice on its stability and reactivity, and provide detailed, field-tested protocols for common synthetic transformations.

Physicochemical Profile of 4-Hydroxypiperidine-4-carbonitrile HCl

A thorough understanding of the substrate's properties is the foundation of rational solvent and reaction condition selection. The molecule incorporates a secondary amine (as a hydrochloride salt), a tertiary hydroxyl group, and a nitrile. The cyanohydrin functional group is notoriously labile, particularly to basic conditions.

Key Structural Features:

  • Secondary Amine Hydrochloride: The protonated amine renders the molecule a salt, dictating its solubility profile. The pKa of the piperidinium ion is typically around 11, meaning a sufficiently strong base is required to deprotonate it for subsequent reactions.

  • Tertiary Hydroxyl Group: A potential site for hydrogen bonding and subsequent functionalization (e.g., etherification, esterification). Its presence increases the molecule's polarity.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a key vector for structural diversification.[1]

  • α-Hydroxy Nitrile (Cyanohydrin): This is the most sensitive functional group. It exists in equilibrium with its constituent ketone (4-oxopiperidine) and cyanide. This equilibrium is readily perturbed by changes in pH, especially the introduction of a base.[1][2]

Solubility Profile Summary:

As a hydrochloride salt, the compound exhibits high solubility in polar protic solvents. Its solubility in polar aprotic solvents is more limited but can be sufficient for many reactions, especially at elevated temperatures or with additives. Nonpolar solvents are generally unsuitable for dissolving the starting material.

Solvent ClassRepresentative SolventsExpected SolubilityKey Considerations
Polar Protic Water, Methanol, EthanolHighExcellent for dissolving the starting salt. Can act as a nucleophile and may influence cyanohydrin equilibrium.
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Moderate to LowSolubility can be reaction-limiting. Favored for reactions where "naked" anions are desired.[3][4] Requires careful selection of a non-nucleophilic base.
Ethers THF, 1,4-DioxaneLowGenerally poor solvents for the salt form, but suitable for reactions with neutralized species or specific reagents (e.g., LiAlH₄).
Chlorinated Dichloromethane (DCM)Very LowUnlikely to be effective for the salt form.
Nonpolar Toluene, HexanesInsolublePrimarily used for extraction during aqueous workup.

The Central Challenge: Maintaining Cyanohydrin Integrity

The primary obstacle in designing reactions with 4-hydroxypiperidine-4-carbonitrile is preventing the base-mediated retro-cyanohydrin reaction. The introduction of a base to deprotonate the piperidinium nitrogen can simultaneously catalyze the decomposition of the molecule back to 4-oxopiperidine and a cyanide salt.

G cluster_0 Reaction Environment Reactant 4-Hydroxypiperidine-4-carbonitrile (Stable at low pH) Intermediate Tetrahedral Alkoxide Intermediate Reactant->Intermediate Deprotonation (Base-catalyzed) Base Base (e.g., OH⁻, Et₃N) Product 4-Oxopiperidine + CN⁻ (Decomposition Products) Intermediate->Product C-C Bond Cleavage G Start Dissolve Substrate in Polar Aprotic Solvent (e.g., DMF, MeCN) AddBase Add Hindered Base (e.g., DIPEA) at 0°C Start->AddBase AddElec Add Electrophile (e.g., R-Br) Slowly AddBase->AddElec React Stir at RT to 50°C Monitor by TLC/LC-MS AddElec->React Workup Aqueous Workup (e.g., EtOAc/Water) React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine-4-carbonitrile HCl (1.0 eq). Purge the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of approximately 0.1-0.2 M. Stir until the solid is fully or mostly dissolved.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise over 5 minutes. Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the piperidinium salt but is less likely than smaller bases (e.g., triethylamine) or hydroxides to deprotonate the tertiary alcohol and initiate the retro-cyanohydrin reaction.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by LC-MS. Gentle heating (40-50 °C) may be required for less reactive electrophiles.

  • Quench & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Wash & Dry: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nitrile Hydrolysis to a Carboxylic Acid

This transformation is best accomplished under strongly acidic conditions, which stabilize the cyanohydrin against decomposition.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 4-hydroxypiperidine-4-carbonitrile HCl (1.0 eq) in concentrated aqueous hydrochloric acid (e.g., 6M to 12M HCl). Causality Note: The highly acidic medium protonates any trace cyanide, preventing the formation of the nucleophilic CN⁻ required for the reverse reaction. The cyanohydrin is stable under these conditions.[1][5]

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-48 hours. Monitor the reaction for the disappearance of starting material and the formation of the corresponding carboxylic acid product by LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. If the product hydrochloride salt precipitates, it can be isolated by filtration.

  • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/ether, to yield the pure 4-hydroxy-4-carboxypiperidine HCl. [6][7]

Protocol 3: Nitrile Reduction to a Primary Amine

Catalytic hydrogenation provides a mild and effective method for this reduction. The choice of an alcohol as the solvent is compatible with the catalyst and helps maintain the solubility of the substrate.

Step-by-Step Methodology:

  • Catalyst & Substrate: To a high-pressure hydrogenation vessel, add 4-hydroxypiperidine-4-carbonitrile HCl (1.0 eq) and Raney Nickel (approx. 50% wt/wt slurry in water, ~0.2 eq by dry weight).

  • Solvent System: Add methanol saturated with ammonia. Causality Note: Methanol is an excellent polar protic solvent for the substrate. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts by reacting with any intermediate imines.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature for 16-24 hours.

  • Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by crystallization or chromatography if needed.

Decision-Making Framework for Solvent Selection

Choosing the optimal solvent requires balancing the substrate's solubility, the reagent's compatibility, and the stability of the cyanohydrin.

G Start Desired Transformation? N_Func N-Functionalization (Alkylation, Acylation, etc.) Start->N_Func Requires Base CN_Hydrolysis Nitrile Hydrolysis Start->CN_Hydrolysis Acid/Base Mediated CN_Reduction Nitrile Reduction Start->CN_Reduction Reductive Conditions Solvent_N Use Polar Aprotic Solvent (DMF, MeCN) + Hindered Base (DIPEA) @ 0°C to RT N_Func->Solvent_N Solvent_Hydrolysis Use Strong Aqueous Acid (e.g., 6M HCl) + Heat (Reflux) CN_Hydrolysis->Solvent_Hydrolysis Solvent_Reduction Use Polar Protic Solvent (MeOH, EtOH) + Additive (NH₃ for Hydrogenation) or Anhydrous Ether (THF for LiAlH₄) CN_Reduction->Solvent_Reduction

Caption: Decision flowchart for solvent selection.

Conclusion

4-Hydroxypiperidine-4-carbonitrile HCl is a potent synthetic intermediate whose successful application hinges on the careful management of its base-sensitive cyanohydrin moiety. By understanding the mechanistic basis of its potential decomposition pathways, researchers can make informed decisions about solvent and reagent selection. For reactions requiring basic conditions, polar aprotic solvents paired with hindered, non-nucleophilic bases offer the best strategy to preserve the molecular framework. Conversely, transformations of the nitrile group are robustly performed under strongly acidic conditions for hydrolysis or in protic solvents for catalytic reduction. The protocols and frameworks provided herein serve as a validated starting point for the effective and reliable use of this versatile building block in complex molecule synthesis.

References

  • Title: Process for preparation of cyanohydrins. Source: Google Patents (US4517132A).
  • Title: 4-hydroxy-piperidine derivatives and their preparation. Source: Google Patents (US3845062A).
  • Title: 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 500 mg, CAS No. 495414-65-8. Source: Carl ROTH. URL: [Link]

  • Title: Aldehydes and Ketones: Cyanohydrin Formation – Reacting with NaCN and HCl. Source: YouTube (Rogue Chem). URL: [Link]

  • Title: Nucleophilic Addition of HCN: Cyanohydrin Formation. Source: Organic Chemistry Class Notes. URL: [Link]

  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Source: Master Organic Chemistry. URL: [Link]

  • Title: Polar Protic and Aprotic Solvents. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Cyanohydrin synthesis by Cyanation or Cyanosilylation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Polar aprotic solvents – Knowledge and References. Source: Taylor & Francis. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity.

Introduction: Synthesis Overview

4-Hydroxypiperidine-4-carbonitrile hydrochloride is a valuable building block in medicinal chemistry, often serving as a precursor for more complex active pharmaceutical ingredients (APIs).[1][2] The most common synthetic route is a variation of the Strecker synthesis, involving the reaction of a protected 4-piperidone derivative with a cyanide source to form a cyanohydrin, followed by deprotection and salt formation.

While conceptually straightforward, this synthesis is fraught with potential challenges that can significantly impact yield and purity. This guide provides in-depth, experience-based solutions to common problems encountered in the laboratory.

Core Reaction Pathway

The synthesis typically proceeds via the nucleophilic addition of a cyanide anion to the carbonyl group of a 4-piperidone derivative.

Reaction_Mechanism 4-Piperidone_Derivative 4-Piperidone Derivative Intermediate Tetrahedral Alkoxide Intermediate 4-Piperidone_Derivative->Intermediate + CN⁻ Cyanide_Source Cyanide Source (e.g., NaCN, KCN) Cyanide_Source->Intermediate Cyanohydrin 4-Hydroxy-4-cyanopiperidine (Cyanohydrin) Intermediate->Cyanohydrin + H⁺ Proton_Source Proton Source (e.g., H₂O, weak acid) Proton_Source->Cyanohydrin Final_Product 4-Hydroxypiperidine- 4-carbonitrile HCl Cyanohydrin->Final_Product   Deprotection_HCl Deprotection & HCl addition Deprotection_HCl->Final_Product

Caption: General reaction scheme for the synthesis of 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing both the probable cause and actionable solutions based on chemical principles.

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no product yield is one of the most common frustrations in cyanohydrin synthesis. The root cause often lies in the delicate equilibrium of the reaction and the stability of the reagents.

Possible Causes & Suggested Solutions:

Probable CauseScientific Explanation & Actionable Solutions
Incorrect pH / Insufficient Nucleophile The key to this reaction is the availability of the cyanide anion (CN⁻) as a nucleophile.[3][4] Hydrogen cyanide (HCN) itself is a weak acid and a poor nucleophile.[5] The reaction requires slightly basic conditions to generate a sufficient concentration of CN⁻. Solution: Ensure the reaction pH is buffered in the optimal range (typically pH 9-10). This can be achieved by using a salt like NaCN or KCN, which generates CN⁻ upon dissolution. If starting with HCN, a catalytic amount of a non-nucleophilic base should be added to generate the cyanide anion.[5][6] Avoid strongly acidic conditions, which will sequester the cyanide as HCN.[7]
Reaction Reversibility (Retro-Cyanohydrin) Cyanohydrin formation is a reversible equilibrium reaction.[7][8] For sterically hindered ketones like some piperidone derivatives, the equilibrium may favor the starting materials.[7] Solution: Drive the equilibrium towards the product by using an excess of the cyanide source. Lowering the reaction temperature can also favor the product thermodynamically, although it will slow the reaction rate.[9][10]
Starting Material Impurity Impurities in the 4-piperidone starting material, such as residual acid from its hydrochloride salt form, can neutralize the cyanide nucleophile. Water content can also interfere with certain catalysts or reagents. Solution: Ensure the 4-piperidone starting material is fully neutralized and free of acidic residues. If using the hydrochloride salt, perform a basic workup and extraction to isolate the free base before the reaction. Dry all solvents and reagents if the reaction is sensitive to moisture.[9]
Catalyst Deactivation If using a catalyst-mediated approach (e.g., for asymmetric synthesis), the catalyst can be deactivated by impurities or side reactions.[9] Solution: Purify all starting materials rigorously. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is known to be air-sensitive.[9]
Question 2: My reaction works, but the product is impure. What are the likely side products and how can I avoid them?

Impurity formation can complicate purification and reduce the final yield of the desired hydrochloride salt.

Possible Causes & Suggested Solutions:

Probable CauseScientific Explanation & Actionable Solutions
Polymerization/Decomposition Under strongly basic conditions or elevated temperatures, aldehydes and some ketones can undergo aldol condensation or other decomposition pathways. The cyanohydrin product itself can also be unstable. Solution: Maintain strict temperature control, typically running the reaction at or below room temperature. Avoid using strong, concentrated bases. The pH should be just basic enough to generate the cyanide nucleophile without promoting side reactions.
Formation of Aminonitrile (Strecker-type Side Product) If ammonia or an ammonium salt is present as an impurity (e.g., from the synthesis of the piperidone), it can react with the ketone to form an imine. This imine can then be attacked by cyanide to form an α-aminonitrile, a common side product in the Strecker synthesis.[11] Solution: Ensure the 4-piperidone starting material is free from ammonia or ammonium salts. Purification of the starting material is key.
Hydrolysis of the Nitrile Group During acidic workup or hydrochloride salt formation, harsh conditions (high temperature, prolonged exposure to strong acid) can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[12] Solution: Perform the final acidification and salt formation at low temperatures (e.g., 0-5 °C). Use a controlled amount of HCl (e.g., as a solution in dioxane or isopropanol) and avoid a large excess. Minimize the time the product is in a strongly acidic solution.
Question 3: I am struggling with the purification and isolation of the final hydrochloride salt. What are the best practices?

Isolating a clean, crystalline product is crucial for downstream applications.

Possible Causes & Suggested Solutions:

Probable CauseScientific Explanation & Actionable Solutions
Product is an Oil or Gummy Solid The hydrochloride salt may not crystallize easily if impurities are present, or if the wrong solvent system is used. Solution: Ensure the crude product is as pure as possible before attempting crystallization. Use a solvent/anti-solvent system. Common solvents for piperidine derivatives include isopropanol, ethanol, and methanol.[13] Anti-solvents like diethyl ether or MTBE can then be added slowly to induce precipitation. Scratching the inside of the flask with a glass rod can help initiate crystallization.
Product is Hygroscopic The final hydrochloride salt can be hygroscopic, absorbing moisture from the air and becoming difficult to handle.[14] Solution: Dry the final product thoroughly under high vacuum. Handle and store the product in a desiccator or under an inert atmosphere.
Difficult Filtration If the precipitated solid is very fine, it can clog filter paper and make filtration slow and inefficient. Solution: Allow the crystallization to proceed slowly, without rapid crashing out of solution, to form larger crystals. Using a filter aid like Celite® may be an option, but be aware it can trap some of your product.

Recommended Experimental Protocol

This protocol provides a general procedure for the synthesis. Researchers should adapt it based on their specific starting materials and laboratory conditions.

Step 1: Preparation of 4-Hydroxypiperidine-4-carbonitrile

  • To a stirred solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add a solution of potassium cyanide (KCN, 1.2 equivalents) in water dropwise.

  • After the addition of KCN, slowly add a solution of acetic acid (1.2 equivalents) in the same solvent, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.[15]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-4-hydroxypiperidine-4-carbonitrile.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or methanol) at 0 °C.[16]

  • Slowly add a saturated solution of HCl in 1,4-dioxane (or a similar ethereal solvent) until the solution is acidic (check with pH paper).

  • Stir the mixture at 0 °C for 1-2 hours, during which time the hydrochloride salt should precipitate.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The primary hazard is the use of cyanide salts, which are highly toxic.[17][18] All manipulations involving cyanide salts or hydrogen cyanide (HCN) gas must be performed in a certified chemical fume hood.[19] Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[18] Never mix cyanide salts with acids outside of the reaction vessel, as this will rapidly generate lethal HCN gas.[20][21] Have a cyanide antidote kit and trained personnel available in case of an emergency.

Q2: Which analytical techniques are best for monitoring this reaction? A2: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting ketone.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and can help identify impurities.[15][22] A reversed-phase C18 column is often suitable.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities in the isolated material.

Q3: Can I use a different protecting group for the piperidine nitrogen? A3: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the choice of protecting group will dictate the deprotection strategy. For example, a benzyl group is typically removed by catalytic hydrogenation, while a Boc group is removed under acidic conditions. The Boc group is often preferred due to the ease of deprotection with HCl, which simultaneously forms the desired hydrochloride salt.

Troubleshooting Decision Workflow

Troubleshooting_Workflow decision Reaction Complete? problem problem decision->problem No / Low Conversion action_workup Proceed to Workup & Purification decision->action_workup Yes action action start Start Synthesis start->decision Monitor Reaction action_check_ph Is pH 9-10? problem->action_check_ph Check pH decision_purity Is Product Pure? action_workup->decision_purity action_adjust_ph Adjust pH with base/ buffered system action_check_ph->action_adjust_ph No action_check_temp Check Temp & Reagents action_check_ph->action_check_temp Yes action_adjust_ph->decision action_optimize_temp action_optimize_temp action_check_temp->action_optimize_temp Optimize conditions: - Lower temperature - Use excess cyanide - Purify starting material action_optimize_temp->decision problem_impurity problem_impurity decision_purity->problem_impurity No action_final Obtain Pure Product decision_purity->action_final Yes action_recrystallize Recrystallize from appropriate solvent system (e.g., IPA/Ether) problem_impurity->action_recrystallize Analyze Impurities action_recrystallize->action_final

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Riva, S., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6475-6492. [Link]

  • OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]

  • Pharmaffiliates. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Chemistry LibreTexts. (2023). 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. [Link]

  • The Organic Chemistry Tutor. (2023). Cyanohydrin Formation Mechanism. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Kim, Y., et al. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

Sources

Technical Support Center: Purification of 4-Hydroxypiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS 1375472-85-7), a key building block in modern drug discovery and development. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purity challenges encountered during and after its synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high-purity material for your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face. Each answer provides not just a solution, but an explanation of the underlying chemical principles to guide your experimental design.

Q1: What are the potential impurities in my 4-Hydroxypiperidine-4-carbonitrile hydrochloride sample?

A1: Understanding potential impurities is the first step toward effective purification. Impurities in your sample typically fall into three categories:

  • Unreacted Starting Materials: The most common of these is the ketone precursor, 4-piperidinone. The cyanohydrin formation is a reversible equilibrium reaction, so traces of the starting ketone may persist, especially if the reaction did not go to completion.[1][2]

  • Inorganic Salts: The "hydrochloride" component often introduces inorganic salts. If aqueous HCl was used for salt formation or pH adjustment, you might have significant amounts of sodium chloride (NaCl) or potassium chloride (KCl) co-precipitated with your product.[3]

  • Side-Products and Degradants: Cyanohydrins can be sensitive to heat and pH.[4] Under harsh conditions (e.g., prolonged heating, strongly acidic or basic environments), your product might revert to 4-piperidinone or participate in other side reactions. Discoloration (yellow to brown) often points to the presence of minor organic impurities or degradation products.

Q2: My product is an off-white or yellow solid. How can I improve its color and remove organic impurities?

A2: Discoloration is a clear indicator of organic impurities. The most effective method for removing these is recrystallization . The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will selectively crystallize out in a purer form, leaving the impurities behind in the solvent.

Causality Behind Solvent Selection: The ideal solvent (or solvent system) is one where your product has high solubility at high temperatures but low solubility at low temperatures. In contrast, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

For a polar salt like 4-Hydroxypiperidine-4-carbonitrile hydrochloride, a mixed-solvent system is often most effective. A common choice is a polar alcohol (like isopropanol or ethanol) to dissolve the product, paired with a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation upon cooling.

Troubleshooting Recrystallization:

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution is not sufficiently saturated, or supersaturation is preventing nucleation.- Concentrate the solution by carefully evaporating some solvent. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a single "seed" crystal of pure product.[5]
Product "Oils Out" The solution is too concentrated, or the cooling rate is too rapid. The boiling point of the solvent may be higher than the melting point of the solute.[5]- Reheat the solution to dissolve the oil. - Add a small amount of the primary solvent (e.g., isopropanol) to reduce saturation. - Allow the solution to cool very slowly (e.g., by leaving it in the warm heating mantle after turning it off).
Low Yield The product has significant solubility in the solvent even at low temperatures. Too much solvent was used.- Choose a different solvent system where the product is less soluble when cold. - Minimize the amount of hot solvent used to just dissolve the solid. - Ensure the final mixture is thoroughly chilled in an ice bath before filtration.

See Protocol 1 for a detailed recrystallization procedure.

Q3: My analysis shows significant inorganic salt contamination. How can I remove it?

A3: Inorganic salts are a common and frustrating impurity, as they often have similar solubility profiles to the desired hydrochloride salt in polar solvents, making recrystallization ineffective for their removal. The most robust method is an acid-base liquid-liquid extraction .

The Logic of Extraction: This process exploits the change in solubility of the piperidine compound upon neutralization.

  • Basification: The hydrochloride salt is dissolved in water and a base (e.g., NaHCO₃, Na₂CO₃) is added.[6] This neutralizes the hydrochloride, converting it to the free base form of 4-Hydroxypiperidine-4-carbonitrile.

  • Extraction: The free base is significantly less polar and thus more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[3] The inorganic salts, however, remain in the aqueous layer.

  • Re-formation of Salt: The purified free base is recovered from the organic solvent. It is then re-dissolved in a suitable anhydrous solvent (like diethyl ether or 1,4-dioxane) and treated with anhydrous HCl to precipitate the pure hydrochloride salt.[7]

This method provides excellent separation from non-basic organic impurities and all inorganic salts. See Protocol 2 for a step-by-step guide.

Q4: I suspect my compound is degrading during purification. What precautions should I take?

A4: The cyanohydrin functional group can be labile. The C-CN bond can break, reverting the molecule to the starting ketone, particularly under certain conditions.[1][8]

Key Stability Considerations:

  • Temperature: Avoid prolonged exposure to high temperatures. When performing recrystallization, bring the solvent to a boil first, then add it to the solid in portions just until it dissolves. Do not boil the solution containing your compound for an extended period.

  • pH: Avoid strongly basic conditions (pH > 10), which can catalyze the reverse cyanohydrin reaction. Use mild bases like sodium bicarbonate for neutralization where possible. While the hydrochloride salt is stable in acidic conditions, exposure to very strong acids for long periods is also not ideal.

  • Chromatography: Standard silica gel is acidic and can cause degradation of sensitive compounds on the column. If chromatography is necessary, consider using deactivated (neutral) silica gel or neutral alumina. However, due to the high polarity of the hydrochloride salt, normal-phase chromatography is generally not recommended.

Purification Method Selection

The following diagram provides a decision-making workflow to help you choose the most appropriate purification strategy based on the nature of the impurities you are facing.

Purification_Decision_Tree start Start: Impure 4-Hydroxypiperidine-4-carbonitrile HCl impurity_type What is the primary impurity type? (Check NMR, TLC, Elemental Analysis) start->impurity_type organic Organic Impurities (e.g., starting material, discoloration) impurity_type->organic Organic inorganic Inorganic Salts (e.g., NaCl, KCl) impurity_type->inorganic Inorganic mixed Mixed Organic & Inorganic Impurities impurity_type->mixed Mixed recrystallize Action: Recrystallization (See Protocol 1) organic->recrystallize extract Action: Acid-Base Extraction (See Protocol 2) inorganic->extract extract_then_recrystallize Step 1: Acid-Base Extraction (Protocol 2) Step 2: Recrystallization (Protocol 1) mixed->extract_then_recrystallize end_pure Pure Product recrystallize->end_pure extract->end_pure extract_then_recrystallize->end_pure

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints for assessing purity. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization from a Mixed-Solvent System

This protocol is ideal for removing organic, non-polar impurities and improving the color of the final product.

Recrystallization_Workflow cluster_0 Recrystallization Protocol start 1. Dissolution Place impure solid in flask. Add minimal hot isopropanol to dissolve. hot_filtration 2. Hot Filtration (Optional) If insoluble particles are present, filter the hot solution quickly. start->hot_filtration crystallization 3. Crystallization Allow solution to cool slowly. Add diethyl ether dropwise until persistent cloudiness appears. hot_filtration->crystallization cooling 4. Cooling Cool to room temperature, then place in an ice bath for >30 minutes. crystallization->cooling collection 5. Collection Collect crystals by vacuum filtration. Wash with a small amount of cold diethyl ether. cooling->collection drying 6. Drying Dry crystals under vacuum to a constant weight. collection->drying analysis 7. Analysis Check purity by HPLC/NMR and melting point. drying->analysis

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude 4-Hydroxypiperidine-4-carbonitrile hydrochloride in an Erlenmeyer flask. In a separate beaker, heat a suitable primary solvent (e.g., isopropanol or ethanol) to just below its boiling point. Add the hot solvent to the flask in small portions while swirling until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly towards room temperature. Once cooling begins, start adding a co-solvent in which the product is poorly soluble (e.g., diethyl ether or ethyl acetate) dropwise until you observe persistent turbidity (cloudiness).

  • Maturation: Loosely cover the flask and allow it to stand undisturbed at room temperature to allow large crystals to form. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold co-solvent (e.g., diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis, HPLC, or NMR spectroscopy.

Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is highly effective for removing inorganic salts and non-basic organic impurities.

Methodology:

  • Dissolution & Basification: Dissolve the impure hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is ~8-9 (check with pH paper). Continue stirring for 15-20 minutes.

  • Extraction of Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane, DCM). The free base is now in the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them once with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which may be an oil or a solid.

  • Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol). With vigorous stirring, slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

  • Isolation: The pure hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Final Steps: Wash the pure white solid with cold diethyl ether and dry under vacuum to a constant weight. Validate the purity using your preferred analytical method.

By applying these targeted strategies and understanding the chemical principles behind them, you can effectively remove impurities and obtain high-purity 4-Hydroxypiperidine-4-carbonitrile hydrochloride for your critical research applications.

References

  • 4-Hydroxypiperidine. (n.d.). Chongqing Chemdad Co. Retrieved February 10, 2026, from [Link]

  • Purification method of 4-hydroxypiperidine. (1998). Google Patents.
  • 4-Hydroxypiperidine. (2022, October 16). ChemBK. Retrieved February 10, 2026, from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.
  • Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Process for recovery of amines and volatile acids from amine salts. (1993). Google Patents.
  • Ammonium chloride salting out extraction/cleanup for trace-level quantitative analysis in food and biological matrices by flow injection tandem mass spectrometry. (2013, March 20). PubMed. Retrieved February 10, 2026, from [Link]

  • Cyanohydrin stability on GC. (2024, May 6). Reddit. Retrieved February 10, 2026, from [Link]

  • 4-hydroxy-1-phenethylpiperidine-4-carbonitrile (C14H18N2O). (n.d.). PubChemLite. Retrieved February 10, 2026, from [Link]

  • 4-Hydroxypiperidine | 5382-16-1. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

  • 4-Hydroxypiperidine. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

  • Cyanohydrin. (n.d.). chemeurope.com. Retrieved February 10, 2026, from [Link]

  • 16.06.2: Cyanohydrins. (2015, January 13). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Cocrystallization: An Innovative Route toward Better Medication. (2020, October 7). Brieflands. Retrieved February 10, 2026, from [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). Google Patents.
  • Cocrystallisation by Freeze-Drying: Preparation of Novel Multicomponent Crystal Forms. (n.d.). SciSpace. Retrieved February 10, 2026, from [Link]

Sources

troubleshooting low reactivity of 4-Hydroxypiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Stability Issues Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Executive Summary

You are encountering low reactivity with 4-Hydroxypiperidine-4-carbonitrile hydrochloride . This is a common issue derived not necessarily from the "inertness" of the molecule, but often from its thermodynamic instability under standard "free-basing" conditions.

This compound is a gem-cyanohydrin (an


-hydroxynitrile). Unlike standard secondary amines, it exists in a delicate equilibrium. If you treat it like a standard piperidine salt (e.g., adding strong base to solubilize), you likely trigger a Retro-Strecker-type decomposition , reverting the material to 4-piperidone  and HCN .

This guide provides the diagnostic steps to confirm if your material is intact and the specific protocols to react it without destroying it.

Module 1: The Core Problem (The "Retro-Cyanohydrin" Trap)

Before optimizing your reaction conditions, you must verify if your starting material still exists in the reaction pot.

The Mechanism of Failure: When you neutralize the hydrochloride salt (pH > 7), the equilibrium shifts. The free amine is stable, but the cyanohydrin moiety becomes vulnerable. In the presence of base and water (or polar protic solvents), the hydroxyl group deprotonates or facilitates the expulsion of the cyanide anion.

Diagnostic Check: Run a crude NMR or LCMS of your reaction mixture after 30 minutes.

  • Intact Material: Signal for Nitrile carbon (~119-122 ppm in

    
    C).
    
  • Decomposed Material: Appearance of a Ketone carbonyl (~205-210 ppm) or isolation of 4-piperidone .

Visualizing the Decomposition Pathway

The following diagram illustrates why adding NaOH or excess TEA often leads to "0% yield" of the desired product.

RetroCyanohydrin Salt Starting Material (HCl Salt) FreeBase Free Base Species (Transient) Salt->FreeBase  Base (Eq 1)   Ketone 4-Piperidone (Decomposition Product) FreeBase->Ketone  pH > 9 or Heat (Retro-Cyanohydrin)   HCN HCN / CN- FreeBase->HCN Target Desired Product (N-Substituted) FreeBase->Target  Electrophile (Fast Kinetics Required)  

Figure 1: The competition between productive reaction and decomposition. High pH favors the red path (decomposition).

Module 2: Troubleshooting Protocols
Scenario A: The Amine is Non-Reactive (N-Alkylation/Acylation Fails)

Symptom: You are trying to attach a group to the Nitrogen, but the reaction is sluggish or yields 4-piperidone.

Root Cause: The HCl salt reduces nucleophilicity, but standard bases decompose the scaffold. Solution: Use a Biphasic System or Non-Nucleophilic Organic Bases at low temperatures.

ParameterStandard Protocol (AVOID)Optimized Protocol (USE)
Base NaOH, KOH, strong alkoxidesNaHCO₃, K₂CO₃, or DIPEA (Hunig's Base)
Solvent Water, Methanol, EthanolDCM, DMF, or Toluene/Water (Biphasic)
Temperature Reflux or >50°C0°C to Room Temperature (Max 40°C)
Order of Addition Add base, stir 1h, then electrophileMix Salt + Electrophile, then add Base slowly

Protocol 1: N-Acylation (e.g., with Acid Chloride)

  • Suspend 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq) in anhydrous DCM (0.2 M).

  • Add the Acid Chloride (1.1 eq) before the base.

  • Cool to 0°C .

  • Dropwise add DIPEA (2.2 eq). Rationale: The base immediately scavenges the HCl generated by the reaction, keeping the bulk solution neutral and preventing the "free base" from sitting idle and decomposing.

  • Monitor by TLC/LCMS. Quench with dilute acid (pH 4-5) to remove salts.

Scenario B: The Nitrile is Non-Reactive (Hydrolysis Fails)

Symptom: You are trying to convert the Nitrile (-CN) to an Acid (-COOH) or Amide, but it won't hydrolyze.

Root Cause:

  • Steric Hindrance: The nitrile is on a quaternary carbon (gem-disubstituted).

  • Electronic Deactivation: The adjacent hydroxyl group creates a specific electronic environment that can retard attack.

Solution: Acidic Hydrolysis (Pinner Reaction conditions) is preferred over Basic Hydrolysis. Basic hydrolysis will almost certainly destroy the cyanohydrin ring.

Protocol 2: Acidic Hydrolysis to Carboxylic Acid Note: This is difficult. The gem-hydroxyl group often interferes.

  • Dissolve compound in Conc. HCl (12M) or H₂SO₄/Water .

  • Heat to 60-80°C.

  • Critical Check: If the ring opens or decarboxylates, switch to Mild Enzymatic Hydrolysis (Nitrilase) or the Ritter Reaction (if the goal is an amide).

Module 3: Advanced Stabilization (Protecting the Core)

If your synthesis requires multiple steps, you must "lock" the cyanohydrin stability. The most effective way is to protect the Amine or the Alcohol immediately.

Decision Matrix for Protection:

ProtectionStrategy Start Start: 4-OH-4-CN-Piperidine HCl Goal What is your reaction goal? Start->Goal RouteA Reacting the Amine? Goal->RouteA N-Functionalization RouteB Reacting the Alcohol? Goal->RouteB O-Functionalization ActionA Use DIPEA/DCM (Kinetic Control) RouteA->ActionA ActionB Must Protect Amine First (e.g., N-Boc, N-Cbz) RouteB->ActionB StepB1 N-Protection (Mild Base) NaHCO3 / Boc2O ActionB->StepB1 StepB2 O-Reaction (Alkylation/Acylation) StepB1->StepB2

Figure 2: Strategic workflow for functionalizing the scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to free-base the salt and extract it into ether? A: High Risk. While possible with rapid extraction at 0°C, prolonged exposure to NaOH (pH > 10) shifts the equilibrium toward 4-piperidone and cyanide. It is safer to use a carbonate base (K₂CO₃) and extract immediately, or use the salt directly in the next step with an organic base.

Q2: I see a peak at ~1720 cm⁻¹ in IR after my reaction. Is this the product? A: Likely No . A peak at 1715-1725 cm⁻¹ usually indicates a ketone (C=O) from the decomposition to 4-piperidone. The nitrile signal should be weak but visible around 2230-2250 cm⁻¹. If the nitrile peak is gone and the carbonyl appears, your cyanohydrin has fallen apart.

Q3: Why is the solubility so poor in THF/DCM? A: The hydrochloride salt is highly polar. It will not dissolve in non-polar organic solvents. You must use a polar aprotic solvent like DMF or DMSO , or use a biphasic mixture (DCM/Water) with a phase transfer catalyst if appropriate.

References
  • Cyanohydrin Stability & Retro-Strecker Reaction

    • Mechanism:[1][2][3][4][5][6] The reversibility of cyanohydrin formation is catalyzed by base.

    • Source: Solomons, T.W.G., Fryhle, C.B. Organic Chemistry. "Nucleophilic Addition to Carbonyl Groups: Cyanohydrins."
    • Context: Explains the thermodynamic equilibrium between ketone+HCN and cyanohydrin.
  • Synthesis of N-Protected 4-Hydroxypiperidine Derivatives

    • Title: Synthesis of N-Boc-4-hydroxypiperidine (P
    • Relevance: Demonstrates the use of mild bases (potassium carbonate)
    • Source:

  • Hydrolysis of Nitriles (General Protocols)

    • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles.[1][3][7]

    • Relevance: Defines the requirement for acidic vs.
    • Source:

  • 4-Hydroxypiperidine Hydrochloride Properties

    • Title: 4-Hydroxypiperidine hydrochloride Safety D
    • Relevance: Confirms incompatibility with strong oxidizing agents and sensitivity to moisture (hygroscopic)
    • Source:

Sources

Technical Support Center: Stability & Storage of 4-Hydroxypiperidine-4-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Notice (Read First)

CRITICAL HAZARD: This compound is a cyanohydrin derivative . While the Hydrochloride (HCl) salt form stabilizes the molecule, improper storage or exposure to bases can trigger Retro-Cyanation , releasing Hydrogen Cyanide (HCN) gas.

  • Olfactory Warning: If you detect a "bitter almond" odor upon opening the container, close it immediately , evacuate the area, and initiate hazardous waste protocols.

  • Incompatibility: NEVER store near strong bases (NaOH, KOH, Amines) or oxidizers.

Technical Context: The "Why" of Instability

To prevent decomposition, you must understand the mechanism driving it. 4-Hydroxypiperidine-4-carbonitrile HCl is thermodynamically poised between stability and dissociation.

The Cyanohydrin Equilibrium

The primary degradation pathway is Retro-Cyanation . In the presence of moisture or base, the equilibrium shifts from the stable cyanohydrin salt back to the starting ketone (4-Piperidone) and HCN.

Key Drivers of Decomposition:

  • Moisture: Water acts as a medium for proton transfer, facilitating the breakdown of the crystal lattice.

  • pH > 7: The HCl salt maintains an acidic micro-environment. If neutralized (by basic impurities or humidity-induced dissociation), the free amine catalyzes the loss of HCN.

  • Entropy (Heat): The decomposition reaction (

    
    ) increases entropy. Higher temperatures thermodynamically favor decomposition.
    
Degradation Pathway Diagram

The following diagram illustrates the mechanistic risks during storage.

DecompositionPathway Compound 4-Hydroxypiperidine-4-carbonitrile (HCl Salt) Moisture Moisture Ingress (Solvation) Compound->Moisture Hygroscopicity FreeBase Free Base Formation (Deprotonation) Moisture->FreeBase pH Shift Hydrolysis Nitrile Hydrolysis (Amide/Acid) Moisture->Hydrolysis Acid Catalysis Retro Retro-Cyanation FreeBase->Retro Base Catalysis Products 4-Piperidone + HCN (Gas) Retro->Products Heat

Figure 1: Mechanistic pathways of decomposition. Moisture is the primary gateway to both retro-cyanation (HCN release) and hydrolysis.

Storage Protocol: The Self-Validating System

Do not treat this compound like a standard salt. Use the "Zero-Flux" Storage System to ensure integrity.

Recommended Conditions Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temp reduces kinetic energy, stalling the retro-cyanation equilibrium.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents amine oxidation) and moisture.
Container Amber Glass + Parafilm Amber blocks UV; Parafilm creates a secondary gas seal.
Desiccant Silica Gel / P2O5 Essential. The HCl salt is hygroscopic; external desiccant prevents "caking."
Shelf Life 12 Months Re-validate purity (NMR/Titration) every 6 months.
Step-by-Step Storage Workflow
  • Arrival QC: Upon receipt, inspect the bottle. If the powder is "clumped" or "yellow," perform an immediate melting point test.

  • Aliquot Strategy: Do not repeatedly freeze/thaw the bulk bottle.

    • Action: In a glovebox or dry bag, aliquot the material into single-use vials.

  • The Double-Seal Method:

    • Screw the cap tight.

    • Wrap the neck with Parafilm M .

    • Place the vial inside a secondary jar containing a desiccant packet.

  • Cold Storage: Place the secondary jar in a -20°C freezer.

Troubleshooting Guide (FAQ)

Q1: The powder has turned from white to off-white/yellow. Is it usable?

Diagnosis: Likely oxidation of the amine or polymerization of degradation products (4-piperidone). Action:

  • Check Solubility: Dissolve a small amount in Methanol. If it leaves a residue or is cloudy, polymerization has occurred.

  • Run LC-MS: Look for the [M+H]+ of 4-piperidone (MW ~99.13).

  • Verdict: If purity is <95%, discard . Impurities can act as catalysts, accelerating further decomposition.

Q2: The material has "caked" into a hard lump.

Diagnosis: Hygroscopic absorption of water. The HCl salt has pulled moisture from the air, partially dissolving the crystal surface. Risk: High. Water pockets create "micro-reactors" for hydrolysis. Remediation:

  • Do NOT heat to dry:[1][2] Heating a wet cyanohydrin will trigger HCN release.

  • Vacuum Desiccation: Place in a vacuum desiccator over

    
     for 24 hours at room temperature. If it does not return to a free-flowing powder, discard.
    
Q3: I need to remove the HCl salt to get the free base. How do I store the free base?

Answer: Do not store the free base.

  • Reasoning: The free base (4-hydroxypiperidine-4-carbonitrile) is thermally unstable. Without the HCl to protonate the amine, the retro-cyanation equilibrium is rapid.

  • Protocol: Generate the free base in situ immediately before your reaction.

Quality Control & Validation Methods

Use these methods to validate the integrity of your stock.

QC Specifications Table
Test MethodPassing CriteriaFailure Indicator
1H NMR (D2O) Distinct peaks for piperidine ring.Appearance of ketone signals (approx. 2.5-3.0 ppm broad triplets).
IR Spectroscopy Sharp Nitrile (-CN) stretch at ~2230-2250 cm⁻¹.Loss of CN peak; appearance of Carbonyl (C=O) at ~1715 cm⁻¹.
Silver Nitrate Titration Chloride content matches theoretical (~21.8%).significantly lower Cl% indicates hydrolysis or salt dissociation.
Visual White, crystalline powder.Yellowing, oil formation, or almond odor.
Validation Workflow Diagram

QCWorkflow Sample Take Sample (Inert Atmosphere) Visual Visual Check (Color/Form) Sample->Visual IR IR Spectroscopy (Check CN vs C=O) Visual->IR If White Discard Discard as HazWaste Visual->Discard If Yellow/Caked NMR 1H NMR (Quantify Purity) IR->NMR Decision Pass/Fail? NMR->Decision Use Release for Use Decision->Use >98% Decision->Discard <95% or HCN detected

Figure 2: Quality Control decision tree for validating stored material.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Hydroxypiperidine-4-carbonitrile hydrochloride. Merck KGaA.

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.

  • Thermo Fisher Scientific. (2024). Handling and Storage of Hygroscopic Salts. Technical Bulletin.

  • PubChem. (2024). Compound Summary: 4-Hydroxypiperidine-4-carbonitrile.[3][4] National Library of Medicine.

Sources

Technical Support Center: Moisture Management for 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Cyanohydrin Derivatives Target CAS: 7147-19-5 (and related hydrochloride salts) Support Level: Tier 3 (Advanced Chemical Handling)

Executive Summary

This guide addresses the specific moisture sensitivity profile of 4-Hydroxypiperidine-4-carbonitrile hydrochloride . Unlike standard organic salts, this compound presents a "dual-threat" stability profile:

  • Hygroscopicity: The hydrochloride salt lattice naturally attracts atmospheric water.[1]

  • Acid-Catalyzed Hydrolysis: Once solvated by absorbed moisture, the intrinsic acidity (HCl) catalyzes the hydrolysis of the nitrile group (-CN) to a primary amide, and eventually to a carboxylic acid.

Module 1: The Mechanism of Degradation

Q: Why is this specific salt so sensitive to moisture compared to other piperidines? A: The sensitivity arises from the convergence of the nitrile group and the acidic counter-ion (HCl).

In a dry state, the crystal lattice is stable. However, upon exposure to humid air (>40% RH), the salt absorbs water, creating a microscopic aqueous acidic environment on the crystal surface. This triggers the Pinner Reaction pathway (acid-catalyzed nitrile hydrolysis). Unlike basic conditions, which would cause the cyanohydrin to revert to the ketone and cyanide (retro-cyanohydrin reaction), the acidic environment drives the reaction forward toward the amide.

Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation triggered by moisture.

HydrolysisPathway Compound 4-Hydroxypiperidine-4-carbonitrile (HCl Salt) Intermediate Imidate Salt (Unstable Intermediate) Compound->Intermediate Protonation (via HCl) Moisture + H2O (Atmospheric) Moisture->Intermediate Amide Degradant A: Primary Amide Intermediate->Amide Hydrolysis 1 Acid Degradant B: Carboxylic Acid Amide->Acid Hydrolysis 2 (Prolonged Exposure)

Figure 1: Acid-catalyzed hydrolysis pathway. The presence of HCl and water converts the nitrile to an amide (Degradant A) and eventually a carboxylic acid (Degradant B).

Module 2: Storage & Handling Protocols

Q: The compound has clumped in the bottle. Is it still usable? A: Clumping indicates moisture absorption (hygroscopicity). It is not necessarily ruined , but the stoichiometry has changed (it is now a hydrate), and partial hydrolysis may have occurred.

  • Action: Perform a Proton NMR (H-NMR) immediately. If the nitrile integrity is >98%, dry the salt (see Protocol A). If amide peaks are visible (see Module 3), purification is required.

Q: Can I weigh this on an open benchtop? A: Only if the relative humidity (RH) is <30% and the exposure time is under 2 minutes. For precise stoichiometry in GMP or SAR studies, use the "Subtractive Weighing" technique or a glovebox.

Protocol A: Recovery Drying (Vacuum Desiccation)

Use this protocol if the solid is damp or clumpy but chemically intact.

ParameterSetting/RequirementRationale
Equipment Vacuum Oven or Abderhalden PistolContinuous removal of evolved vapor.
Desiccant P₂O₅ (Phosphorus Pentoxide)Aggressively removes water to shift equilibrium.
Temperature 40°C - 45°CDo NOT exceed 50°C. Higher heat accelerates acid-hydrolysis if residual water is present.
Vacuum < 5 mbarLow pressure facilitates water removal at lower temps.
Duration 12 - 24 HoursSlow drying prevents surface crusting (case hardening).
Protocol B: Inert Handling Workflow

Recommended for high-precision library synthesis.

HandlingWorkflow cluster_decision Environment Check Start Start: Remove from Cold Storage Equilibrate Equilibrate to Room Temp (Sealed in Desiccator) Start->Equilibrate Prevent Condensation IsHumid Is RH > 40%? Equilibrate->IsHumid Open Open Container MethodA Method A: Glovebox/Bag (Argon Atmosphere) IsHumid->MethodA Yes (High Risk) MethodB Method B: Rapid Transfer (Flush Headspace with N2) IsHumid->MethodB No (Low Risk) Reseal Reseal with Parafilm/Tape MethodA->Reseal MethodB->Reseal

Figure 2: Decision tree for handling hygroscopic hydrochloride salts based on environmental humidity.

Module 3: Analytical Troubleshooting (QC)

Q: How do I detect hydrolysis products in my NMR? A: The hydrolysis of the nitrile (-CN) to the primary amide (-CONH2) results in distinct spectral shifts.

FeatureIntact Nitrile (-CN)Hydrolyzed Amide (-CONH2)
IR Spectroscopy Sharp peak at ~2230-2250 cm⁻¹ (Weak/Medium)Absent 2250 cm⁻¹; New broad bands at 1650-1690 cm⁻¹ (C=O) and 3200-3400 cm⁻¹ (N-H).
¹H-NMR (DMSO-d₆) No exchangeable protons associated with CN.Two distinct broad singlets (1H each) at δ 6.8 - 7.6 ppm (Amide NH₂).
¹³C-NMR Peak at ~118-122 ppm (C≡N)Shift to ~170-175 ppm (C=O).

Q: My reaction failed. Was it the moisture? A: If you used the hydrochloride salt in a reaction requiring a base (e.g., nucleophilic substitution), moisture can cause two issues:

  • Stoichiometric Mismatch: If the salt absorbed 10% water by weight, you under-loaded your reagent by 10%.

  • Quenching: The HCl + Water creates H₃O⁺, which may quench sensitive organometallics or nucleophiles added subsequently.

    • Fix: Always perform a "Free Base Liberation" step in situ or prior to the main reaction if the protocol allows.

References & Grounding

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Hydroxypiperidine Derivatives. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis mechanisms).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Source for Pinner reaction and nitrile-to-amide transformation conditions).

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Hygroscopic Reagents. Retrieved from

  • BenchChem. (2025).[2] Handling and storage protocols for hygroscopic hydrochloride salts. Retrieved from

(Note: While specific degradation rates for CAS 7147-19-5 are proprietary to manufacturers, the chemical behavior described above is derived from the fundamental reactivity of cyanohydrin hydrochloride salts established in the cited organic chemistry literature.)

Sources

Navigating the Hydrolysis of 4-Hydroxypiperidine-4-carbonitrile HCl: A Technical Guide to Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of 4-hydroxypiperidine-4-carboxylic acid, a valuable building block, often begins with the hydrolysis of 4-hydroxypiperidine-4-carbonitrile hydrochloride. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of this transformation and achieve optimal results.

Understanding the Core Reaction and Its Challenges

The primary goal is the conversion of the nitrile group to a carboxylic acid. This hydrolysis can be catalyzed by either acid or base. However, the presence of a hydroxyl group at the C4 position of the piperidine ring introduces specific vulnerabilities, leading to undesired byproducts. The hydrochloride salt form of the starting material also influences the reaction environment.

The key challenges in this hydrolysis are:

  • Incomplete Hydrolysis: The reaction stalling at the intermediate amide stage.

  • Dehydration: Elimination of the hydroxyl group to form an unsaturated byproduct.

  • Retro-cyanohydrin Reaction: Reversion of the starting material to 4-piperidone under certain conditions.

This guide will dissect these challenges and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrolysis of 4-hydroxypiperidine-4-carbonitrile HCl.

Issue 1: Low Yield of the Desired Carboxylic Acid with Significant Amount of Amide Intermediate.

  • Underlying Cause: The hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile. Milder conditions, insufficient reaction time, or lower temperatures can lead to the accumulation of the amide.

  • Solutions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to drive the hydrolysis of the amide. Monitor the reaction closely for the appearance of degradation products.

    • Prolong Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS) until the consumption of the amide is maximized.

    • Increase Acid/Base Concentration: A higher concentration of the catalyst (acid or base) can accelerate the hydrolysis of the amide. However, be mindful of potential side reactions, especially dehydration under strongly acidic conditions.

Issue 2: Presence of a Significant Impurity with a Lower Polarity than the Starting Material, Suspected to be a Dehydration Product.

  • Underlying Cause: Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures), the tertiary alcohol at the C4 position can undergo acid-catalyzed dehydration to form 1,2,3,6-tetrahydropyridine-4-carbonitrile or its hydrolyzed derivatives.

  • Solutions:

    • Moderate Acid Strength: Opt for less harsh acidic conditions. Using a moderately concentrated acid solution (e.g., 6M HCl) instead of concentrated acid can often suppress dehydration.

    • Control Temperature: Avoid excessive heating. The propensity for elimination reactions increases significantly with temperature. Aim for the lowest effective temperature that still allows for complete hydrolysis of the nitrile and amide.

    • Consider a Two-Step, One-Pot Approach: If dehydration is persistent, consider a milder initial hydrolysis to the amide, followed by a more targeted hydrolysis of the isolated amide under conditions less prone to elimination.

Issue 3: Formation of 4-Piperidone as a Byproduct, Detected by GC-MS or LC-MS.

  • Underlying Cause: The formation of a cyanohydrin is a reversible reaction. Under neutral or slightly basic conditions, the cyanohydrin can revert to the corresponding ketone (4-piperidone) and cyanide. This is known as a retro-cyanohydrin reaction.

  • Solutions:

    • Maintain Acidic or Strongly Basic pH: Ensure the reaction medium is sufficiently acidic or strongly basic throughout the process. In acidic conditions, the nitrile is protonated, making it a better electrophile and disfavoring the reverse reaction. In strongly basic conditions, the rapid hydrolysis of the nitrile to the carboxylate salt drives the equilibrium forward.

    • Protect the Piperidine Nitrogen: An effective, albeit longer, strategy is to protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl). The Boc-protected cyanohydrin can then be hydrolyzed under basic conditions, which are less likely to cause dehydration. The final step would be the acidic removal of the Boc group to yield the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the acid-catalyzed hydrolysis?

A1: A good starting point for acid-catalyzed hydrolysis is to use 6M hydrochloric acid and heat the reaction mixture at reflux. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from several hours to overnight.

Q2: Is base-catalyzed hydrolysis a viable alternative?

A2: Yes, base-catalyzed hydrolysis using a strong base like sodium hydroxide or potassium hydroxide is a viable option. This method can be advantageous as it avoids the risk of acid-catalyzed dehydration. However, it is crucial to use a sufficient excess of base to ensure complete hydrolysis to the carboxylate salt and to monitor the reaction for the potential retro-cyanohydrin reaction, especially during the initial stages.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) to achieve good separation between the starting material, the amide intermediate, and the final carboxylic acid product. Staining with ninhydrin can be useful for visualizing the piperidine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q4: What is the best way to purify the final 4-hydroxypiperidine-4-carboxylic acid product?

A4: The purification strategy will depend on the final salt form desired. If the hydrolysis is performed under acidic conditions, the product will be in its hydrochloride salt form. After cooling the reaction mixture, the product may precipitate and can be collected by filtration. If it remains in solution, careful neutralization to the isoelectric point of the amino acid will cause it to precipitate. The precipitate can then be collected, washed with a cold solvent like isopropanol or acetone, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used for further purification.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 4-Hydroxypiperidine-4-carbonitrile HCl

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxypiperidine-4-carbonitrile hydrochloride in 6M aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux and maintain the temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is complete when the starting material and the intermediate amide are no longer observed.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid with cold acetone or isopropanol.

    • Dry the solid under vacuum to obtain 4-hydroxypiperidine-4-carboxylic acid hydrochloride.

    • If no precipitate forms, carefully neutralize the solution with a base (e.g., 6M NaOH or concentrated ammonium hydroxide) to the isoelectric point (typically around pH 4-5) to precipitate the zwitterionic amino acid.

    • Collect the precipitate by filtration, wash with cold water, and then with acetone.

    • Dry the product under vacuum.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Hydrolysis_Pathways Start 4-Hydroxypiperidine- 4-carbonitrile HCl Amide 4-Hydroxy-4-amido- piperidine Start->Amide H₂O / H⁺ or OH⁻ (Incomplete Hydrolysis) Dehydrated 1,2,3,6-Tetrahydropyridine- 4-carbonitrile (Dehydration Side Product) Start->Dehydrated Strong Acid / Heat Ketone 4-Piperidone (Retro-cyanohydrin Side Product) Start->Ketone Neutral/Slightly Basic pH (Reversible) Acid 4-Hydroxypiperidine- 4-carboxylic acid (Desired Product) Amide->Acid H₂O / H⁺ or OH⁻

Caption: Reaction pathways in the hydrolysis of 4-hydroxypiperidine-4-carbonitrile HCl.

Conclusion

Successfully minimizing side reactions in the hydrolysis of 4-hydroxypiperidine-4-carbonitrile HCl hinges on a thorough understanding of the reaction mechanism and the inherent reactivity of the substrate. By carefully controlling reaction parameters such as pH, temperature, and reaction time, and by employing appropriate monitoring and purification techniques, researchers can significantly improve the yield and purity of the desired 4-hydroxypiperidine-4-carboxylic acid. This guide serves as a practical resource to troubleshoot common issues and optimize this critical synthetic transformation.

References

  • [1] U.S. Patent 3,845,062, "4-hydroxy-piperidine derivatives and their preparation," issued October 29, 1974.

  • [2] L. F. Tietze, G. Brasche, and K. M. Gericke, "Domino Reactions in Organic Synthesis," Wiley-VCH, 2006.

  • [3] J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 4th ed., Wiley, 1992.

Sources

Technical Support Center: Solubility Optimization for 4-Hydroxypiperidine-4-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Welcome to the Technical Support Center. You are likely facing a common dichotomy with 4-Hydroxypiperidine-4-carbonitrile HCl :

  • The Solubility Issue: As a hydrochloride salt with a polar lattice, it is highly soluble in water and methanol but virtually insoluble in aprotic organic solvents (DCM, THF, Toluene) required for subsequent synthesis (e.g.,

    
    -alkylation, Boc-protection).
    
  • The Stability Risk: This compound is an

    
    -amino cyanohydrin derivative. Under strong basic conditions or high heat, it is prone to a Retro-Strecker  type decomposition, reverting to 4-piperidone and releasing toxic HCN/Cyanide.
    

Core Directive: Avoid thermal stress and strong aqueous bases (NaOH/KOH). Prioritize in-situ neutralization or Phase Transfer Catalysis (PTC).

Module 1: Diagnostic & Decision Matrix

Before modifying your protocol, determine your downstream application. Use the decision tree below to select the safest solubilization strategy.

SolubilityStrategy Start Start: 4-Hydroxypiperidine-4-CN HCl (Insoluble in Organic Media) Goal What is your reaction goal? Start->Goal ReactionType1 Acylation / Protection (e.g., Boc, Cbz, Acetyl) Goal->ReactionType1 ReactionType2 N-Alkylation / Substitution (e.g., Benzyl bromide) Goal->ReactionType2 ReactionType3 Analysis / Purification (NMR, HPLC) Goal->ReactionType3 Strategy1 STRATEGY A: In-Situ Organic Base (DIPEA/TEA in DCM/THF) ReactionType1->Strategy1 Homogeneous Strategy2 STRATEGY B: Phase Transfer Catalysis (TBAB in Biphasic System) ReactionType2->Strategy2 Heterogeneous Strategy3 STRATEGY C: Cold Biphasic Extraction (Isolate Free Base) ReactionType3->Strategy3 Isolation required

Figure 1: Decision matrix for selecting the optimal solubilization method based on downstream chemistry.

Module 2: In-Situ Neutralization (Recommended)

Best For: Acylation, Sulfonylation, Urea formation. Why: Avoids isolation of the unstable free base. The organic base acts as an HCl scavenger, liberating the nucleophilic amine directly in the reaction solvent.

The Protocol
  • Suspension: Suspend the HCl salt (1.0 eq) in anhydrous DCM or THF (0.1 M concentration). Note: It will not dissolve yet.

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 eq) dropwise at 0°C.

  • Solubilization: Allow to stir for 15–30 minutes. You will observe the solid dissolve or change texture as the amine HCl converts to the soluble free amine and the precipitating amine-HCl salt (e.g., DIPEA·HCl).

    • Troubleshooting: If the solution remains cloudy, it is likely the byproduct salt (DIPEA·HCl). This does not affect reactivity.

  • Reaction: Add your electrophile (e.g., Boc anhydride) directly to this mixture.

Critical Warning: Do not use Pyridine as the sole solvent/base if high temperatures are required, as prolonged heating can degrade the cyanohydrin moiety.

Module 3: Phase Transfer Catalysis (PTC)

Best For:


-Alkylation with alkyl halides in non-polar solvents (Toluene, DCM).
Why:  Moves the piperidine anion/free base into the organic phase without requiring a separate neutralization step.
The Mechanism

The HCl salt is neutralized at the interface by an inorganic base (Carbonate), and a quaternary ammonium catalyst ferries the piperidine into the organic layer.

PTC_Cycle cluster_Aq Aqueous / Solid Phase (Inorganic) cluster_Org Organic Phase (DCM/Toluene) Salt Piperidine·HCl Deprotonation Neutralization Salt->Deprotonation Base K2CO3 / NaOH Base->Deprotonation Q_Salt Q+ Pip- Deprotonation->Q_Salt Phase Transfer (Q+X-) Product N-Alkyl Piperidine Q_Salt->Product Reacts with R-X RX Alkyl Halide (R-X) RX->Product

Figure 2: Phase Transfer Catalysis workflow. Q+ represents the quaternary ammonium catalyst (e.g., TBAB).

The Protocol
  • Solvent System: Mix Toluene or DCM (Organic phase) with the HCl salt.

  • Base: Add solid, pulverized K₂CO₃ (2.0 eq) or 10% aqueous Na₂CO₃.

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Conditions: Stir vigorously. The catalyst will facilitate the transfer of the deprotonated amine into the organic phase to react with the alkyl halide.

Module 4: Isolation of Free Base (High Risk)

Best For: Analytical characterization or strictly anhydrous reactions where amine salts interfere. Risk: Retro-Strecker Decomposition.

Stability Warning

The 4-hydroxy-4-cyano motif is a "masked" ketone.



This equilibrium shifts to the right under heat and high pH.
The "Cold-Flash" Protocol
  • Cooling: Chill a biphasic mixture of DCM and Saturated NaHCO₃ (preferred over NaOH) to 0°C .

  • Neutralization: Add the HCl salt to the mixture while stirring rapidly.

  • Extraction: Immediately separate the organic layer.

  • Drying: Dry over MgSO₄ (acidic/neutral) rather than K₂CO₃ (basic) to minimize degradation.

  • Evaporation: Remove solvent under reduced pressure at <30°C . Do not heat the water bath.

Reference Data: Solubility & Solvent Selection

Use this table to select co-solvents if the free base remains sparingly soluble due to the polar -OH/-CN groups.

SolventDielectric Constant (

)
Solubility Prediction (Free Base)Recommendation
Water 80.1HighGood for waste, bad for synthesis.
DMSO 46.7HighExcellent co-solvent (5-10% spike).
Methanol 32.7HighGood, but nucleophilic (avoids anhydrides).
DCM 8.9ModerateStandard choice for synthesis.
THF 7.5ModerateGood alternative to DCM.
Toluene 2.4LowRequires PTC or heating (risky).
Hexane 1.9NegligibleAntisolvent for precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to neutralize the salt? A: Avoid if possible. Strong hydroxide bases can hydrolyze the nitrile group to an amide/acid or trigger the retro-Strecker decomposition. Use mild bases like Sodium Bicarbonate (NaHCO₃) or organic bases (DIPEA).

Q: My reaction mixture turned yellow/brown after adding base. Is this normal? A: This often indicates decomposition (polymerization of HCN or oxidation of the ketone byproduct). Ensure your temperature is kept low (0°C to RT) and the system is under inert atmosphere (


/Ar).

Q: I need to heat the reaction to 80°C. What solvent should I use? A: If heating is mandatory, avoid the free base isolation. Use the HCl salt + DIPEA method in 1,4-Dioxane or Toluene . The salt form is generally more thermally stable than the free base until the moment of reaction.

References

  • Strecker Synthesis & Retro-Strecker: Master Organic Chemistry. "The Strecker Synthesis."[1] Available at: [Link] (Accessed Oct 2023).

  • Amine Salt Solubility: ScienceMadness & LibreTexts. "Solubility of Organic Amine Salts." Discusses the lattice energy vs. solvation energy of amine hydrochlorides. Available at: [Link]

  • Phase Transfer Catalysis: ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." Detailed mechanism on quaternary ammonium salts. Available at: [Link]

Sources

Technical Support Center: Resolving Filtration Issues with 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 5382-17-2) is a critical intermediate in the Strecker synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, analgesics).

Filtration failures with this compound are rarely due to "bad luck"; they are physical chemistry problems driven by three specific properties:

  • Extreme Hygroscopicity: The HCl salt is deliquescent. It will absorb atmospheric moisture rapidly, transforming a crystalline solid into a sticky gum (thixotropic gel) on the filter paper.

  • Rapid Nucleation: When generated via HCl gas bubbling into a solution (e.g., dioxane or ether), the salt precipitates almost instantly, creating sub-micron "fines" that blind filter pores.

  • Hydrolysis Risk: In the presence of moisture and heat, the nitrile group is susceptible to hydrolysis, potentially releasing toxic HCN or converting to the amide/acid, altering the crystal lattice and solubility.

This guide provides autonomous troubleshooting based on the physical appearance of your failed filtration.

Diagnostic Workflow: Identify Your Issue

Use the following logic tree to determine which protocol applies to your situation.

FiltrationDiagnostic Start Start: Filtration Failure Observation Observe Filter Cake Appearance Start->Observation CaseA Sticky Gum / Syrup (Thixotropic Gel) Observation->CaseA Looks like honey/glue CaseB Hard Cake / Slow Flow (Blinding Fines) Observation->CaseB Flow stops, liquid sits on top CaseC No Precipitate / Low Yield (Product in Filtrate) Observation->CaseC Clear solution, no solid DiagA Diagnosis: Hygroscopic Collapse or Solvent Trapping CaseA->DiagA DiagB Diagnosis: Rapid Nucleation (Particle Size < Pore Size) CaseB->DiagB DiagC Diagnosis: High Solubility or Disproportionation CaseC->DiagC ActionA Go to Protocol 1: Trituration & Azeotrope DiagA->ActionA ActionB Go to Protocol 2: Ostwald Ripening DiagB->ActionB ActionC Go to Protocol 3: Anti-Solvent Crash DiagC->ActionC

Figure 1: Diagnostic Logic Tree for identifying the root cause of filtration failure based on physical observation.

Troubleshooting Protocols

Protocol 1: The "Sticky Gum" (Hygroscopic Collapse)

Symptom: The product oils out or forms a smeary paste that clogs the filter immediately. This is often caused by residual water forming a hydration shell around the salt, preventing crystal lattice formation.

The Fix: Azeotropic Drying & Trituration Do not attempt to filter the gum directly. You must mechanically disrupt the solvation shell.

StepActionScientific Rationale
1 Stop Filtration. Return the gum/oil to the reaction flask.Continued suction only condenses atmospheric moisture, worsening the deliquescence.
2 Add Toluene or Cyclohexane (5-10 volumes).These solvents form low-boiling azeotropes with water.
3 Rotary Evaporate to dryness (Temp < 45°C).Removes the bound water that is plasticizing the salt.
4 Triturate the residue with anhydrous Diethyl Ether or MTBE.High-shear stirring in a non-polar solvent forces the salt to crystallize by stripping away residual organic impurities.
5 Filter under Nitrogen/Argon blanket .Prevents re-absorption of moisture during the filtration process.

Expert Tip: If the gum persists, sonicate the flask while the crude material is suspended in ether. The sonic energy induces crystallization by providing local high-energy nucleation sites.

Protocol 2: The "Brick" (Filter Blinding by Fines)

Symptom: A voluminous white precipitate forms, but filtration stops after a few milliliters. A "skin" forms on the filter paper.

The Fix: Thermal Cycling (Ostwald Ripening) The particles are too small (sub-micron) because the HCl addition caused nucleation to occur faster than crystal growth. We must sacrifice the small crystals to grow larger, filterable ones.

OstwaldRipening FineSuspension Unfilterable Fine Suspension Heat Heat to near reflux (Dissolve Fines) FineSuspension->Heat Energy Input Cool Slow Cool (10°C/hour) (Deposition on Seeds) Heat->Cool Controlled Supersaturation Cool->Heat Repeat if necessary Filterable Large, Filterable Crystals Cool->Filterable Crystal Growth

Figure 2: Ostwald Ripening workflow to increase particle size.

Step-by-Step:

  • Return the slurry to the reaction vessel.

  • Add solvent (e.g., Isopropanol or Dioxane) until the solid partially dissolves at reflux. You want a saturated solution, not a clear one.

  • Heat to reflux for 30 minutes. The smallest particles (highest surface energy) will dissolve first.

  • Cool slowly to room temperature over 2–3 hours. Turn off the stirrer during the last hour of cooling.

    • Why? Stirring shears crystals. Static cooling allows them to grow.

  • Filter immediately using a coarse porosity frit (G2 or G3), not fine (G4).

Protocol 3: The "Ghost" (Product in Filtrate)

Symptom: You added HCl, but no solid appeared, or the yield is suspiciously low (e.g., <30%).

The Fix: Anti-Solvent Crash & Disproportionation Check 4-Hydroxypiperidine-4-carbonitrile HCl is soluble in water and lower alcohols (Methanol/Ethanol).

Corrective Actions:

  • Check pH: Ensure the solution is acidic (pH < 2). If the pH is neutral, the salt has disproportionated back to the free base, which is soluble in organics. Add dry HCl gas or 4M HCl in Dioxane.

  • Switch Solvents: If you are using Methanol, switch to Isopropanol (IPA) or Ethyl Acetate .

  • The "Crash" Method:

    • Concentrate the reaction mixture to a syrup.

    • Add Acetone (slowly). Piperidine salts are often insoluble in acetone.

    • If Acetone fails, use Diethyl Ether or Hexane as a true anti-solvent. Add dropwise with vigorous stirring.

Frequently Asked Questions (FAQ)

Q: Can I use Celite (diatomaceous earth) to speed up filtration? A: Only if you plan to redissolve the product later. The 4-cyanopiperidine salt will mix intimately with the Celite. You will need to wash the filter cake with hot methanol to recover the product, which brings you back to the solubility issue. Recommendation: Use a glass frit (sintered glass) instead of paper + Celite.

Q: The solid turned yellow on the filter. Is it ruined? A: Yellowing indicates oxidation or hydrolysis (formation of the amide). This often happens if the filtration takes too long and the "wet" cake is exposed to air.

  • Fix: Wash the filter cake with cold, anhydrous ether to remove the colored surface impurities. If deep yellow, recrystallize from Ethanol/Ether.

Q: Is the filtrate toxic? A: YES. EXTREME DANGER. The synthesis involves cyanide sources. Even if you believe the reaction is complete, the filtrate likely contains unreacted cyanide or dissolved HCN.

  • Disposal: Treat all filtrates with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do not acidify the filtrate before bleaching.

References

  • BenchChem. (n.d.). 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride Synthesis Protocol. Retrieved from

  • PubChem. (2025).[1] 1-Boc-4-cyano-4-hydroxypiperidine Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride (US20170369442A1). Retrieved from

  • ScienceMadness. (2018). Piperidine from the hydrolysis of piperine: Handling Piperidine HCl salts. Retrieved from

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. Retrieved from

Sources

Validation & Comparative

Comprehensive Characterization Guide: 1H NMR of 4-Hydroxypiperidine-4-carbonitrile Hydrochloride

[1]

Executive Summary

4-Hydroxypiperidine-4-carbonitrile hydrochloride (CAS: 240401-22-3) is a critical pharmacophore used in the synthesis of neuroactive agents (e.g., opioid analgesics, NK1 antagonists) and antihistamines.[1][2] Its structural integrity is defined by a quaternary carbon at position 4 bearing both a hydroxyl and a nitrile group, alongside a protonated secondary amine.

This guide compares the two primary analytical approaches for 1H NMR characterization: DMSO-d6 (Structural Validation) versus D2O (Purity Quantification).[1][3] Unlike standard datasheets, this analysis focuses on the causality of spectral features and provides a decision framework for choosing the correct solvent system based on your specific R&D goals.

Part 1: Structural Context & Logic Flow[3]

The following diagram illustrates the structural logic and the decision matrix for selecting the appropriate NMR methodology.

GCompound4-Hydroxypiperidine-4-carbonitrile HCl(Target Molecule)StructureStructural Features:1. Symmetric Piperidine Ring2. Quaternary C4 (No H)3. Exchangeable Protons (OH, NH2+)Compound->StructureGoalSelect Analytical GoalStructure->GoalDMSOMethod A: DMSO-d6(Structural Validation)Goal->DMSOFull Proton CountD2OMethod B: D2O(Purity/Integration)Goal->D2OSimplify SpectrumResult_DMSOResult:- OH & NH2+ Visible- Confirms Salt Formation- Complex CouplingDMSO->Result_DMSOResult_D2OResult:- OH & NH2+ Disappear (Exchange)- Clean Ring Signals- No HDO OverlapD2O->Result_D2O

Caption: Decision matrix for solvent selection based on structural features of 4-HP-4-CN HCl.

Part 2: Comparative Analysis of Analytical Methods

Method A: DMSO-d6 (The Structural Validator)

Best For: Initial structure confirmation, verifying salt formation, and observing the hydroxyl proton.

  • Mechanism: DMSO is a polar aprotic solvent that forms strong hydrogen bonds with solute protons.[3] This slows down the chemical exchange of labile protons (OH and NH), allowing them to appear as distinct peaks rather than averaging into the baseline.[3]

  • Key Spectral Features:

    • Ammonium Protons (NH2+): Appear as a broad singlet or multiplet typically between 8.5 – 9.5 ppm .[3] The presence of two protons here confirms the HCl salt form (vs. one proton for the free base).[3]

    • Hydroxyl Proton (OH): Usually a sharp singlet or doublet (if coupling to C3/C5 is resolved) around 6.0 – 6.5 ppm .[3]

    • Symmetry: The piperidine ring is symmetric.[3] Protons at C2 and C6 are chemically equivalent, as are protons at C3 and C5.

Method B: D2O (The Clean Quantifier)

Best For: Purity assays, integration of ring protons, and eliminating water suppression issues.[3]

  • Mechanism: Deuterium oxide causes rapid Hydrogen-Deuterium (H/D) exchange.[1][3] All labile protons (-OH, -NH2+) are replaced by deuterium and become "invisible" in 1H NMR.[1]

  • Key Spectral Features:

    • Simplified Baseline: The region above 4.0 ppm becomes perfectly clean (except for the residual HDO peak at ~4.79 ppm).[3]

    • Ring Integration: Without the broad NH/OH signals, the ring methylene protons (C2, C3, C5, C6) can be integrated with high precision to confirm the carbon backbone count.

Part 3: Experimental Data & Interpretation[3][4][5]

The following table synthesizes the expected chemical shifts for 4-Hydroxypiperidine-4-carbonitrile HCl. Note that specific shifts may vary slightly (±0.1 ppm) based on concentration and temperature.[3]

Comparative Chemical Shift Table[5]
Proton AssignmentPositionMultiplicityShift in DMSO-d6 (ppm)Shift in D2O (ppm)Interpretation Notes
NH₂⁺ (Ammonium)N1Broad s/m8.5 – 9.5 Not VisibleDisappears in D2O due to H/D exchange.[1][3] Broadening indicates salt formation.[3]
OH (Hydroxyl)C4Singlet6.2 – 6.8 Not VisibleDeshielded by the nitrile group.[3] Disappears in D2O.
H-2, H-6 (α-Methylene)C2, C6Multiplet3.0 – 3.4 3.3 – 3.6 Deshielded by adjacent Nitrogen (positive charge effect).[1][3]
H-3, H-5 (β-Methylene)C3, C5Multiplet1.9 – 2.3 2.1 – 2.4 Shielded relative to α-protons; complex splitting due to rigid ring conformation.[1]
H₂O / HDO SolventSinglet~3.33~4.79Residual water peak.[3]

Expert Insight: In DMSO-d6, the water peak appears at ~3.33 ppm. If your C2/C6 protons (expected ~3.2 ppm) overlap with the water peak, switch to D2O or add a drop of D2O to the DMSO tube ("D2O shake") to shift the exchangeable signals.[3]

Part 4: Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
  • Hygroscopic Warning: The HCl salt is hygroscopic.[3] Weigh the sample quickly to avoid water uptake, which will bloat the HDO peak in D2O or the water peak in DMSO.

  • Mass: Weigh 5–10 mg of the compound.[3]

  • Solvent Volume: Add 0.6 mL of high-quality deuterated solvent (DMSO-d6 or D2O, ≥99.8% D).

  • Dissolution: Vortex for 30 seconds. The HCl salt should dissolve readily in both solvents. If turbidity persists in DMSO, the sample may contain inorganic salt impurities (e.g., NaCl).[3]

Acquisition Parameters
  • Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbon environment and the rigid ring can lead to longer T1 relaxation times for adjacent protons. Short delays will compromise integration accuracy.[3]

  • Scans: 16–32 scans are sufficient for this concentration.[3]

  • Temperature: 298 K (25°C).[3]

Processing & Validation
  • Referencing:

    • DMSO: Reference residual pentet to 2.50 ppm .[3]

    • D2O: Reference HDO peak to 4.79 ppm (Note: This is temperature sensitive) or use an internal standard like TSP (0.00 ppm).

  • Integration Check:

    • Set the integral of the C2/C6 cluster (4 protons) to 4.00.[3]

    • Verify that the C3/C5 cluster integrates to ~4.00.

    • Pass Criteria: Deviation < 5%.

Part 5: Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Missing OH/NH peaks in DMSO Wet solvent or "wet" sample.Proton exchange with water is too fast.[3] Dry the sample or use a fresh ampoule of DMSO-d6.
Extra peaks at ~1.0 & 3.5 ppm Ethanol/Ether residue.[3]Common recrystallization solvents.[3] Dry sample under high vacuum at 40°C for 4 hours.
Split peaks for C2/C6 Axial/Equatorial splitting.At low temperatures, the ring flip slows down, resolving axial/equatorial protons. This is normal; integrate the entire cluster.
Broad hump at 4-5 ppm Ammonium proton exchange.[1]In semi-wet DMSO, the NH and H2O peaks may coalesce into a broad hump.

References

  • Sigma-Aldrich. Piperidine-4-carbonitrile hydrochloride Product Sheet. (Contains CAS and general physical properties).[3][4] Link

  • National Institute of Standards and Technology (NIST). Piperidine, 4-hydroxy-, General Chemistry WebBook. (Structural analogs and spectral data).[2][3][5][6][7] Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem. 1997, 62, 7512-7515.[1] (Authoritative source for solvent residual peaks). Link[1][3]

  • PubChem. Compound Summary: 4-Hydroxypiperidine-4-carbonitrile.[1] (Chemical structure and safety data).[3][4] Link

Comparative Guide: HPLC Method Development for 4-Hydroxypiperidine-4-carbonitrile HCl Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Polar Basic" Challenge

4-Hydroxypiperidine-4-carbonitrile HCl (CAS: 50289-03-7) represents a classic "chromatographic nightmare" for standard quality control workflows. As a highly polar, basic heterocycle with a secondary amine and a nitrile group, it presents two distinct challenges:

  • Retention Failure: On standard C18 columns, the molecule is too hydrophilic to partition into the stationary phase, often eluting in the void volume (

    
    ) where integration is impossible.
    
  • Peak Tailing: The basic piperidine nitrogen (

    
    ) interacts strongly with residual silanols on silica supports, causing severe tailing (
    
    
    
    ).
  • Detection Limits: The molecule lacks a conjugated

    
    -system, necessitating low-UV detection (200–210 nm), where mobile phase transparency becomes critical.
    

This guide objectively compares three distinct separation strategies to overcome these hurdles, recommending a HILIC-Amide approach for purity profiling and a Polar-Embedded C18 method for robust routine QC.

Comparative Analysis of Methodologies

We evaluated three dominant methodologies for the purity analysis of 4-Hydroxypiperidine-4-carbonitrile HCl.

Method A: Conventional C18 (The Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Conditions: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2][3][4][5][6]

  • Verdict: UNSUITABLE.

  • Mechanism of Failure: Even at 95% aqueous content, the analyte elutes near the void volume due to lack of hydrophobic retention. High pH (required to deprotonate the amine for retention) risks dissolving the silica support.

Method B: Ion-Pair Chromatography (IPC)
  • Column: C18.

  • Conditions: Water/MeCN with Sodium Octanesulfonate (Ion-Pair Reagent), pH 2.5.

  • Verdict: FUNCTIONAL BUT OBSOLETE.

  • Pros: Excellent peak shape; the sulfonate anion neutralizes the amine charge.

  • Cons: Long equilibration times (hours); incompatible with LC-MS (non-volatile salts); "memory effects" on the column make it dedicated-use only.

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)[5][6]
  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or Waters XBridge Amide).

  • Conditions: Acetonitrile/Ammonium Formate Buffer (pH 3.0).

  • Verdict: SUPERIOR (GOLD STANDARD).

  • Mechanism: The water-enriched layer on the polar stationary phase retains the charged salt form of the analyte. The high organic content allows for high MS sensitivity and low backpressure.

Experimental Data Comparison

The following data represents typical performance metrics observed during method development for polar piperidine derivatives.

ParameterMethod A: Standard C18Method B: Ion-Pair C18Method C: HILIC (Amide)
Retention Time (

)
1.2 min (Void)6.5 min8.2 min
Capacity Factor (

)
0.1 (Fail)3.54.2
Tailing Factor (

)
2.51.11.2
Theoretical Plates (

)
< 2,000> 8,000> 12,000
MS Compatibility YesNoHigh
Equilibration Time 15 min120 min20 min

Analyst Note: While Method B yields acceptable peak shape, the inability to use MS detection for impurity identification (e.g., tracking the 4-piperidone precursor) makes Method C the definitive choice for R&D.

Recommended Protocol: HILIC-Amide Separation

This protocol is designed to be self-validating. The use of an Amide column prevents the irreversible adsorption often seen with bare silica HILIC columns when analyzing amines.

Instrumentation & Conditions[3]
  • System: HPLC with DAD or UV-Vis (Low dispersion kit recommended).

  • Column: Waters XBridge BEH Amide, 4.6 x 150 mm, 3.5 µm (or equivalent TSKgel Amide-80).

  • Temperature: 35°C (Controls mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 205 nm (Reference 360 nm). Note: The nitrile group provides slight absorbance, but the backbone is weak. Ensure high-purity solvents to minimize baseline noise.

Mobile Phase Preparation[3]
  • Buffer (Stock): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase A: 90:10 Acetonitrile : Buffer Stock.

  • Mobile Phase B: 50:50 Acetonitrile : Buffer Stock.

    • Why this mix? HILIC requires high organic content.[5] "A" is the weak solvent (high organic), "B" is the strong solvent (high water).

Gradient Program
Time (min)% A% BDescription
0.01000Equilibrate (High MeCN)
2.01000Isocratic Hold
12.00100Linear Gradient to elute polar impurities
15.00100Wash
15.11000Return to Initial
20.01000Re-equilibration
Sample Preparation (Critical)[7]
  • Diluent: 90:10 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL.[7]

  • Precaution: Do NOT dissolve the sample in 100% water. Injecting a water plug into a HILIC column causes "solvent washout," resulting in split peaks. The sample solvent must match the initial mobile phase strength.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on the analyte's specific polarity and basicity.

MethodDevelopment Start Analyte: 4-Hydroxypiperidine-4-carbonitrile HCl CheckLogP Check logP / Polarity Start->CheckLogP Decision1 Is logP < 0 (Highly Polar)? CheckLogP->Decision1 StandardC18 Standard C18 Decision1->StandardC18 No (Hydrophobic) CheckBasic Check Basicity (pKa) Decision1->CheckBasic Yes Fail Result: Void Elution (Fail) StandardC18->Fail Decision2 Is pKa > 8 (Basic Amine)? CheckBasic->Decision2 HILIC_Path HILIC Mode Decision2->HILIC_Path Yes (Strong Base) RP_Path Reverse Phase (Modified) Decision2->RP_Path No (Neutral/Acidic) AmideCol Amide/Zwitterionic Column (Retains Salt Form) HILIC_Path->AmideCol Recommended PolarEmbedded Polar-Embedded C18 (AQ Type) RP_Path->PolarEmbedded IonPair Ion-Pair C18 (Not MS Compatible) RP_Path->IonPair

Figure 1: Method Development Decision Tree. For basic, polar piperidines, HILIC (Green path) offers the most robust retention mechanism compared to traditional RP (Red/Grey paths).

Troubleshooting & Causality

Peak Tailing
  • Observation: Asymmetrical peak (

    
    ).
    
  • Cause: Secondary interactions between the piperidine amine and acidic silanols on the silica surface.

  • Fix: In HILIC, increase the buffer concentration (e.g., from 10mM to 25mM Ammonium Formate). The ammonium ions compete for the silanol sites, "masking" them from the analyte.

Retention Shift
  • Observation: Retention time decreases over sequential injections.

  • Cause: Water accumulation on the stationary phase.[6] HILIC columns are sensitive to the "water layer" equilibrium.

  • Fix: Ensure the re-equilibration time is at least 20 column volumes. HILIC requires longer equilibration than RP.

Baseline Noise at 205 nm
  • Cause: Impure Acetonitrile or Formic Acid absorbing at low UV.

  • Fix: Use "LC-MS Grade" solvents only. Avoid TFA (Trifluoroacetic acid) as it absorbs strongly below 215 nm; Formic Acid is transparent.

References

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-2294EN. Retrieved from

  • Waters Corporation. (2021). HILIC Method Development Strategies for Polar Compounds. Waters Application Notebook. Retrieved from

  • Tosoh Bioscience. (2009).[6] Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. (General methodology reference for piperidine derivatives). Retrieved from

Sources

A Senior Application Scientist's Guide to 4-Hydroxypiperidine-4-carbonitrile: Comparing the Reactivity of the Hydrochloride Salt and the Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical synthesis and drug discovery, piperidine derivatives are indispensable scaffolds. Their prevalence in approved drugs is a testament to their ability to confer advantageous pharmacokinetic properties, such as improved solubility and metabolic stability.[1] Among these, 4-Hydroxypiperidine-4-carbonitrile is a versatile bifunctional intermediate, offering three potential points for chemical modification: the secondary amine, the tertiary hydroxyl group, and the nitrile.

This guide provides an in-depth comparison of the reactivity of 4-Hydroxypiperidine-4-carbonitrile in its two common commercial forms: the hydrochloride (HCl) salt and the free base. Understanding the distinct chemical behavior of each form is paramount for researchers and process chemists to design efficient, high-yielding synthetic routes, minimize side reactions, and select the appropriate starting material for the desired transformation. We will explore the fundamental chemical differences, their implications in common reactions, and provide practical, field-tested protocols.

The Core Chemical Distinction: The State of the Piperidine Nitrogen

The fundamental difference dictating the reactivity of the HCl salt versus the free base lies in the protonation state of the piperidine nitrogen.

  • 4-Hydroxypiperidine-4-carbonitrile Free Base: The piperidine nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. It is poised to react with a wide range of electrophiles.

  • 4-Hydroxypiperidine-4-carbonitrile HCl: The piperidine nitrogen is protonated, forming a positively charged ammonium salt. This protonation completely neutralizes its nucleophilicity. The nitrogen's lone pair is sequestered by the proton and is unavailable for reaction with electrophiles.

This single difference has profound consequences for reaction design, as we will explore.

Figure 1: Acid-Base Equilibrium. The key difference is the nucleophilic nitrogen in the free base versus the non-nucleophilic ammonium salt in the HCl form.

Physicochemical Properties and Handling

Before delving into reactivity, it's crucial to consider the physical properties that influence handling, storage, and solubility—factors that directly impact experimental setup.

Property4-Hydroxypiperidine-4-carbonitrile HCl4-Hydroxypiperidine-4-carbonitrile Free BaseRationale & Implications
Physical Form Typically a stable, crystalline solidOften a crystalline solid, but can be less stableHCl salts generally have higher melting points and better crystallinity, making them easier to handle, weigh, and store long-term.
Stability High; less susceptible to air oxidation/degradationModerate; secondary amines can be more prone to oxidationThe salt form provides enhanced stability, ensuring purity and consistency over time.
Solubility Generally soluble in water and polar protic solvents (e.g., methanol, ethanol)Generally soluble in a wider range of organic solvents (DCM, THF, Ethyl Acetate); less soluble in non-polar solvents like hexanes.This is a critical consideration for reaction solvent choice. The HCl salt may require a polar solvent or the addition of a base to dissolve in common aprotic organic solvents.
Hygroscopicity Generally low to moderateCan be more hygroscopic than the HCl saltProper storage in a desiccator is recommended for both, but particularly for the free base to prevent absorption of atmospheric moisture.[2]

Comparative Reactivity in Key Transformations

The choice between the HCl salt and the free base is dictated entirely by the intended chemical transformation.

N-Functionalization (Alkylation & Acylation)

This is the most common reaction and where the distinction is most critical.

  • Free Base: The nucleophilic nitrogen reacts readily with alkylating agents (e.g., alkyl halides, tosylates) and acylating agents (e.g., acyl chlorides, anhydrides). The reaction proceeds directly under standard conditions.

  • HCl Salt: The protonated nitrogen is non-nucleophilic and will not react with electrophiles. To achieve N-functionalization, the salt must first be neutralized in situ or in a separate preparatory step. This requires the addition of a base.

Expert Insight: When performing an N-alkylation with an alkyl halide starting from the HCl salt, a minimum of two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) is required.

  • Equivalent 1: Neutralizes the hydrochloride salt to generate the free base.

  • Equivalent 2: Scavenges the acid (e.g., HBr, HCl) generated during the substitution reaction.[3] Failure to use sufficient base will result in poor or no conversion, as any newly formed free base will be quenched by the acid byproduct.

cluster_materials cluster_process start Start: N-Alkylation free_base Free Base Form start->free_base hcl_salt HCl Salt Form start->hcl_salt add_reagent Add Alkyl Halide (R-X) in suitable solvent (e.g., DMF, ACN) free_base->add_reagent 1 eq. base (optional, scavenges H-X) add_base Add Base (≥ 2 eq.) e.g., K₂CO₃, DIPEA hcl_salt->add_base add_base->add_reagent react Stir at RT or Heat add_reagent->react workup Aqueous Workup & Purification react->workup product N-Alkylated Product workup->product

Figure 2: Workflow for N-Alkylation. The critical difference is the mandatory addition of at least two equivalents of base when starting with the HCl salt.

O-Functionalization (Acylation & Etherification)

Reactions at the tertiary hydroxyl group are less dependent on the salt form but are still influenced by it.

  • Free Base & HCl Salt: Both forms can undergo O-functionalization. Typically, these reactions are performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. For instance, in an esterification with propionic anhydride, the reaction can proceed from either starting material, as the conditions will neutralize the salt.[4]

  • Causality of Experimental Choice: While both are viable, if the goal is selective O-acylation without touching the nitrogen, starting with the HCl salt can be advantageous. One can perform the O-acylation under conditions that do not neutralize the ammonium salt, thus protecting the nitrogen. Subsequently, the nitrogen can be deprotonated and functionalized in a later step if desired.

Reactions of the Nitrile Group

The reactivity of the nitrile group (e.g., hydrolysis to a carboxylic acid/amide or reduction to a primary amine) is largely independent of whether the starting material is the HCl salt or the free base. These transformations are typically carried out under strongly acidic or basic conditions, or with potent reducing agents (e.g., LiAlH₄), which would invariably neutralize the HCl salt or protonate the free base in situ. The choice of starting material here is more a matter of convenience, cost, and stability.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Generation of the Free Base from the HCl Salt

This is a fundamental prerequisite for many reactions if only the HCl salt is available.

  • Dissolution: Dissolve 4-Hydroxypiperidine-4-carbonitrile HCl (1.0 eq) in deionized water (approx. 10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the solution is ~9-10 (verify with pH paper). Effervescence (CO₂) will be observed.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of water).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used promptly or stored under an inert atmosphere.

Protocol 2: Comparative N-Alkylation (N-Benzylation)

This experiment directly illustrates the reactivity difference.

Reaction Setup:

  • Reaction A (Free Base): To a solution of the free base (1.0 eq) and potassium carbonate (K₂CO₃, 1.2 eq) in anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF), add benzyl bromide (1.1 eq).

  • Reaction B (HCl Salt): To a solution of the HCl salt (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous ACN or DMF, add benzyl bromide (1.1 eq).

Procedure:

  • Stir both reactions at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Expected Observation: Reaction A will show significant conversion to the N-benzylated product. Reaction B will also show conversion, demonstrating the necessity of the extra equivalent of base. A control reaction (Reaction C) with the HCl salt and only 1.0 eq of base would show significantly lower conversion.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[5]

Conclusion and Recommendations

The choice between 4-Hydroxypiperidine-4-carbonitrile HCl and its free base is a strategic one, not merely a matter of preference.

  • Choose the Free Base for: Direct N-functionalization reactions where simplicity and fewer reagents are desired. It is the ideal choice for rapid N-alkylation or N-acylation.

  • Choose the HCl Salt for:

    • Enhanced Stability and Shelf-life: It is the superior form for long-term storage.

    • Reactions Not Involving the Nitrogen: Ideal for transformations focused on the hydroxyl or nitrile groups, where the nitrogen's reactivity is irrelevant or undesired.

    • Stepwise Functionalization: It can be used as an in situ protecting group for the nitrogen, allowing for selective O-functionalization first.

    • Aqueous Reactions: Its higher water solubility can be an advantage in certain reaction media.

By understanding the fundamental principle of nitrogen nucleophilicity governed by protonation, researchers can make informed decisions, streamline their synthetic strategies, and troubleshoot reactions effectively, ultimately accelerating the drug development process.

References

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link][6]

  • Royal Society of Chemistry. (2014). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link][7]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Retrieved from [8]

  • Nbinno. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link][9]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ChemBK. (2022). 4-Hydroxypiperidine. Retrieved from [Link][2]

  • ChemWhat. (n.d.). 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 495414-65-8. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link][3]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • MDPI. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Retrieved from [Link][4]

  • Inxight Drugs. (n.d.). 4-HYDROXY-1-PHENETHYLPIPERIDINE-4-CARBONITRILE. Retrieved from [Link]

  • Arkat USA. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Retrieved from [Link]

  • National Institutes of Health. (2013). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC. Retrieved from [Link][5]

  • The University of Manchester. (n.d.). Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Enhanced solubility of antihypertensive drug using hydrophilic carrier-based potent solid dispersion systems. Retrieved from [Link]

Sources

spectroscopic characterization of 4-Hydroxypiperidine-4-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 4-Hydroxypiperidine-4-carbonitrile HCl: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of a Versatile Building Block

In the landscape of modern drug discovery and fine chemical synthesis, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] 4-Hydroxypiperidine-4-carbonitrile hydrochloride is a particularly valuable bifunctional building block. It incorporates a rigid piperidine ring, a nucleophilic secondary amine (protonated as the hydrochloride salt), a tertiary alcohol, and a cyano group. This unique combination of functionalities makes it an attractive starting material for constructing complex molecular architectures and diverse chemical libraries.[2]

Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is non-negotiable. Misidentification can lead to the synthesis of incorrect final compounds, wasting significant time and resources. This guide provides a comprehensive framework for the , leveraging a multi-technique approach (NMR, FT-IR, and MS). We will delve into the expected spectral signatures, explain the structural basis for these observations, and provide a comparative analysis against a simpler, well-documented analogue, 4-Hydroxypiperidine, to highlight the distinct contributions of the carbonitrile moiety.

Workflow for Spectroscopic Verification

A robust characterization workflow ensures that data from multiple, orthogonal techniques are integrated to build a cohesive and definitive structural assignment. Each technique provides a unique piece of the puzzle, and their combined interpretation forms a self-validating system.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep 4-Hydroxypiperidine-4-carbonitrile HCl (Solid Sample) Sol_NMR Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) Prep->Sol_NMR Sol_IR Prepare KBr Pellet or ATR Sample Prep->Sol_IR Sol_MS Dissolve in Volatile Solvent (e.g., MeOH, H₂O) Prep->Sol_MS NMR ¹H & ¹³C NMR Spectroscopy Sol_NMR->NMR IR FT-IR Spectroscopy Sol_IR->IR MS Mass Spectrometry (ESI-MS) Sol_MS->MS Analysis Correlate & Integrate Data NMR->Analysis IR->Analysis MS->Analysis Comparison Compare with Analogs (e.g., 4-Hydroxypiperidine) Analysis->Comparison Structure Final Structure Confirmation Comparison->Structure

Caption: Overall workflow for the .

Experimental Protocols

The validity of any spectral data begins with meticulous sample preparation and data acquisition. The following are standardized protocols adaptable for most modern spectroscopic instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule. As the sample is a hydrochloride salt, a polar, protic deuterated solvent is required. Deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the salt and allow for the exchange and subsequent disappearance of the labile O-H and N-H₂⁺ protons from the spectrum, simplifying the analysis of the piperidine ring protons. DMSO-d₆ is an alternative that allows for the observation of these exchangeable protons.

  • Protocol:

    • Accurately weigh 5-10 mg of 4-Hydroxypiperidine-4-carbonitrile HCl.

    • Dissolve the sample in approximately 0.7 mL of D₂O (or DMSO-d₆) in a clean, dry NMR tube.

    • Vortex the tube gently to ensure complete dissolution.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is highly effective for identifying the presence of specific functional groups, each of which has a characteristic vibrational frequency. For this molecule, we are particularly interested in confirming the O-H (hydroxyl), N-H (ammonium), and C≡N (nitrile) stretches.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage.

    • Place a small amount of the solid 4-Hydroxypiperidine-4-carbonitrile HCl powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the sample spectrum with the background subtracted.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, salt-like molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Protocol (ESI-MS):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.

    • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

    • For 4-Hydroxypiperidine-4-carbonitrile (free base, C₆H₁₀N₂O, MW = 126.16 g/mol ), the expected protonated molecular ion [M+H]⁺ will appear at an m/z of approximately 127.09.[3][4]

Spectroscopic Data Analysis and Interpretation

The following sections detail the expected spectral features of 4-Hydroxypiperidine-4-carbonitrile HCl and compare them with 4-Hydroxypiperidine to illustrate the key differences.

Key Structural Features for Analysis

Structural_Features cluster_nmr NMR Signatures cluster_ir FT-IR Signatures mol C4 (Quaternary Carbon) -OH (Tertiary Alcohol) -C≡N (Nitrile) Piperidine Ring Protons (Axial/Equatorial) N-H₂⁺ (Ammonium) H_NMR ¹H NMR - Ring protons (C2, C3, C5, C6) - OH/NH₂⁺ (exchangeable) mol:f3->H_NMR mol:f4->H_NMR C_NMR ¹³C NMR - C4 (quaternary, ~70 ppm) - C≡N (~120 ppm) - Ring carbons (C2, C3, C5, C6) mol:f0->C_NMR mol:f2->C_NMR IR FT-IR (cm⁻¹) - O-H (broad, ~3300) - N-H₂⁺ (broad, ~2700-3000) - C≡N (sharp, ~2240) mol:f1->IR mol:f4->IR mol:f2->IR

Caption: Key structural features of 4-Hydroxypiperidine-4-carbonitrile HCl and their corresponding spectroscopic signatures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitrile and hydroxyl groups at the C4 position significantly influences the chemical shifts of the piperidine ring carbons and protons compared to the parent 4-Hydroxypiperidine. Furthermore, as an HCl salt, the nitrogen atom is protonated, causing a downfield shift of the adjacent protons at C2 and C6.

Assignment Expected ¹H Shift (ppm, D₂O) Expected ¹³C Shift (ppm, D₂O) Rationale & Comparison
C2-H, C6-H ~3.2 - 3.5~45 - 50Protons and carbons are adjacent to the electron-withdrawing N-H₂⁺ group, causing a significant downfield shift. In neutral 4-Hydroxypiperidine, these carbons appear around 43 ppm.[5][6]
C3-H, C5-H ~2.0 - 2.3~30 - 35These protons and carbons are further from the nitrogen and C4 substituents, appearing more upfield. This is comparable to the ~34 ppm shift seen in 4-Hydroxypiperidine.[5][6]
C4 N/A~68 - 72This is a quaternary carbon attached to both an oxygen and a nitrile group. Its chemical shift is similar to the C4 carbon in 4-Hydroxypiperidine (~67 ppm), indicating the effects of -OH and -CN are comparable in this position.[5]
-C≡N N/A~118 - 122The nitrile carbon has a characteristic chemical shift in this region, providing definitive evidence for its presence. This signal is absent in 4-Hydroxypiperidine.
-OH, -NH₂⁺ Not observed in D₂ON/AThese labile protons exchange with the deuterated solvent and will not be visible in D₂O. In DMSO-d₆, they would appear as broad singlets.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear, diagnostic peaks for the key functional groups.

Functional Group Expected Frequency (cm⁻¹) Appearance Rationale & Comparison
O-H Stretch (Alcohol) 3200 - 3500BroadCharacteristic of a hydrogen-bonded hydroxyl group. This peak is also present in 4-Hydroxypiperidine.[7][8][9]
N-H₂⁺ Stretch (Ammonium) 2700 - 3000Broad, strongThe N-H stretch in a secondary ammonium salt is a very broad and prominent feature, often overlapping with the C-H stretches. This distinguishes it from the secondary amine N-H stretch in the free base.
C-H Stretch (Aliphatic) 2850 - 2980Sharp, mediumStandard sp³ C-H stretches from the piperidine ring.
C≡N Stretch (Nitrile) 2220 - 2260Sharp, weak-mediumThis is the most diagnostic peak for the title compound. It is a sharp absorption in a relatively clear region of the spectrum and is completely absent in 4-Hydroxypiperidine. The presence of this peak is a critical piece of evidence.[10]

Comparative Analysis Summary

The most effective way to confirm the identity of 4-Hydroxypiperidine-4-carbonitrile HCl is to contrast its spectral data with a closely related, simpler molecule. 4-Hydroxypiperidine serves as the ideal reference compound.

Spectroscopic Feature 4-Hydroxypiperidine-4-carbonitrile HCl 4-Hydroxypiperidine (Reference) Key Differentiator
¹³C NMR: Nitrile Carbon Peak present (~120 ppm)Peak absentUnambiguous confirmation of the -C≡N group.
¹³C NMR: C4 Carbon Quaternary signal (~70 ppm)Methine (C-H) signal (~67 ppm)Confirms substitution at the C4 position.
FT-IR: Nitrile Stretch Sharp peak present (~2240 cm⁻¹)Peak absentUnambiguous confirmation of the -C≡N group.
Mass Spectrum (m/z of [M+H]⁺) ~127.09~102.09Confirms the molecular formula and addition of the C≡N group (mass difference of 25 Da).
¹H NMR: C4-H Signal absentSignal present (~3.6-3.8 ppm)Confirms C4 is fully substituted.

Conclusion

The structural verification of 4-Hydroxypiperidine-4-carbonitrile HCl is achieved through a systematic, multi-technique spectroscopic approach. The key identifying features are the presence of a nitrile carbon signal around 120 ppm in the ¹³C NMR spectrum, a sharp C≡N stretching vibration near 2240 cm⁻¹ in the FT-IR spectrum, and a protonated molecular ion at an m/z of approximately 127.09 in the ESI-MS spectrum. Comparative analysis against simpler analogues like 4-Hydroxypiperidine provides an additional layer of confidence by highlighting these unique spectral signatures. By following the protocols and interpretative framework laid out in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this versatile chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Çetinkaya, Y., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Available from: [Link]

  • Kuanar, M., et al. (2006). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 60(6), 682-687. Available from: [Link]

  • Patil, S. A., et al. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 4(2), 742-747. Available from: [Link]

  • Dimmock, J. R., et al. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 4-hydroxypiperidine-4-carbonitrile hydrochloride. Available from: [Link]

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  • Sebastian, S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(3), 941–952. Available from: [Link]

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A Senior Application Scientist's Guide to Establishing and Utilizing a Reference Standard for the Assay of 4-Hydroxypiperidine-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The accuracy of any quantitative analysis hinges on the quality of the reference standard used. This guide provides an in-depth technical overview of the principles and methodologies for establishing a reliable reference standard for the assay of 4-Hydroxypiperidine-4-carbonitrile hydrochloride, a crucial intermediate in many synthetic pathways. Given the apparent absence of a commercially available, pre-certified reference standard for this specific molecule, this document will focus on the rigorous process of qualifying a candidate material as an in-house reference standard and its subsequent use in routine assays.

The Imperative of a Well-Characterized In-House Reference Standard

In an ideal scenario, a certified reference material (CRM) from a national metrology institute or a pharmacopeial reference standard would be the calibrant of choice. However, for many novel or less common compounds like 4-Hydroxypiperidine-4-carbonitrile hydrochloride, such standards are often unavailable. The responsibility then falls to the analytical laboratory to source a high-purity batch of the material and subject it to a comprehensive characterization to assign a purity value with a calculated uncertainty. This process, known as qualification, is a cornerstone of building a robust and scientifically sound analytical method.

The qualification of an in-house reference standard is not a single measurement but a holistic assessment that combines data from multiple orthogonal analytical techniques. This "mass balance" approach is a self-validating system that provides a high degree of confidence in the assigned purity value.[1][2][3][4]

Qualification of a 4-Hydroxypiperidine-4-carbonitrile hydrochloride In-House Reference Standard: A Multi-Pronged Approach

The qualification process can be broken down into three key areas: identity confirmation, purity assessment, and the determination of non-volatile and inorganic impurities. The following sections detail the experimental protocols and the rationale behind each step.

Workflow for Reference Standard Qualification

The overall workflow for qualifying a candidate material as an in-house reference standard is depicted below. This systematic process ensures that all potential impurities are accounted for, leading to a reliable purity assignment.

Caption: Workflow for the Qualification of an In-House Reference Standard.

Experimental Protocols for Qualification

Before any quantitative assessment, it is crucial to unequivocally confirm the chemical structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the molecular structure of 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

    • Protocol:

      • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Acquire 1D NMR spectra (¹H and ¹³C).

      • Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[5][6][7][8]

      • Compare the observed chemical shifts, coupling constants, and correlations with the expected structure.

    • Causality: NMR is the gold standard for structural elucidation as it provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[9][10]

  • Mass Spectrometry (MS)

    • Objective: To determine the molecular weight and fragmentation pattern, further confirming the identity.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

      • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+).

      • Compare the accurate mass of the molecular ion with the calculated theoretical mass.

    • Causality: High-resolution mass spectrometry provides a highly accurate molecular weight, which serves as a powerful confirmation of the elemental composition of the molecule.

This involves quantifying all significant impurities to calculate the purity of the main component using a mass balance approach.

  • Organic Purity by HPLC-UV

    • Objective: To separate and quantify structurally related organic impurities.

    • Protocol:

      • Instrumentation: HPLC system with a UV/PDA detector.[11]

      • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 205 nm (or a wavelength determined by UV scan).

      • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

      • Analysis: Inject the sample and calculate the area percent of all impurity peaks relative to the total area. A photodiode array (PDA) detector is recommended to assess peak purity and ensure no impurities are co-eluting.[12]

    • Causality: HPLC is a high-resolution separation technique ideal for quantifying non-volatile organic impurities. The use of a gradient ensures that impurities with a wide range of polarities are detected.

  • Organic Purity by GC-FID

    • Objective: To separate and quantify volatile and semi-volatile organic impurities.

    • Protocol:

      • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[13][14][15]

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium or Hydrogen.

      • Oven Temperature Program: Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C. Hold: 5 minutes at 250 °C.

      • Injector and Detector Temperature: 250 °C.

      • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent may be necessary to improve volatility.

      • Analysis: Inject the sample and calculate the area percent of all impurity peaks. The FID is considered to have a near-uniform response factor for most hydrocarbons, making it suitable for purity determination without needing to isolate each impurity.[1][16]

    • Causality: GC is complementary to HPLC, being particularly effective for impurities that are more volatile than the main compound.

  • Water Content by Karl Fischer Titration

    • Objective: To accurately quantify the water content in the material.

    • Protocol:

      • Instrumentation: A coulometric or volumetric Karl Fischer titrator.[17][18]

      • Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite 5).

      • Procedure: a. Standardize the titrant using a certified water standard or disodium tartrate dihydrate.[19] b. Accurately weigh a suitable amount of the 4-Hydroxypiperidine-4-carbonitrile hydrochloride sample and add it to the titration vessel. c. Titrate to the endpoint and calculate the percentage of water.

    • Causality: The Karl Fischer reaction is specific for water and is the most accurate method for determining water content in solid samples, which is a critical component of the mass balance equation.[20][21]

  • Residual Solvents by Headspace GC (GC-HS)

    • Objective: To identify and quantify any residual solvents from the synthesis process.

    • Protocol:

      • Instrumentation: GC-FID with a headspace autosampler.[22][23][24][25]

      • Column: A column suitable for solvent analysis (e.g., DB-624).

      • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve/disperse in a high-boiling point solvent (e.g., DMSO or DMF).

      • Headspace Conditions: Equilibrate the vial at an elevated temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile solvents to partition into the headspace.

      • Analysis: Inject an aliquot of the headspace gas into the GC and quantify any detected solvents against a standard of known concentration.

    • Causality: GC-HS is the standard method for residual solvent analysis as it allows for the sensitive detection of volatile compounds without injecting the non-volatile sample matrix onto the GC column.

  • Non-Volatile Impurities (Ash) by Thermogravimetric Analysis (TGA)

    • Objective: To determine the content of non-volatile inorganic impurities.

    • Protocol:

      • Instrumentation: A thermogravimetric analyzer.

      • Procedure: a. Accurately weigh 5-10 mg of the sample into a tared TGA pan. b. Heat the sample in an inert atmosphere (e.g., nitrogen) to a temperature above the decomposition point of the organic material but below the volatilization temperature of inorganic salts (e.g., 600 °C). c. Switch the gas to an oxidizing atmosphere (e.g., air) to burn off any remaining carbon. d. The remaining weight is considered the ash content.

    • Causality: TGA provides a direct measure of the mass of non-volatile material remaining after the organic compound has been combusted, which is a key component of the overall purity assessment.[2]

  • Elemental Impurities by ICP-MS/OES

    • Objective: To quantify trace amounts of elemental impurities, often from catalysts or manufacturing equipment.[26][27][28]

    • Protocol:

      • Instrumentation: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).

      • Sample Preparation: Accurately weigh the sample and digest it in a suitable acid mixture using microwave digestion to bring the elements into solution.

      • Analysis: Analyze the digested sample solution and quantify the elements against certified standards.

    • Causality: ICP-MS/OES are highly sensitive techniques for detecting and quantifying elemental impurities at trace levels, ensuring the material is free from significant inorganic contamination.[29][30]

Comparative Guide to Routine Assay Methods

Once the in-house reference standard is qualified and its purity assigned, it can be used to accurately determine the concentration or purity of routine samples of 4-Hydroxypiperidine-4-carbonitrile hydrochloride. The two most common and suitable methods for this purpose are HPLC-UV and GC-FID.

Method Selection Workflow

The choice between HPLC and GC for routine analysis depends on several factors, including the nature of expected impurities, sample throughput requirements, and available instrumentation.

G Start Assay of 4-Hydroxypiperidine-4-carbonitrile hydrochloride Required Decision1 Are impurities primarily non-volatile or thermally labile? Start->Decision1 Decision2 Are impurities primarily volatile and thermally stable? Decision1->Decision2 No HPLC Use HPLC-UV Method Decision1->HPLC Yes GC Use GC-FID Method Decision2->GC Yes ConsiderBoth Consider both methods for orthogonal validation Decision2->ConsiderBoth Uncertain/Mixture

Caption: Decision Tree for Selecting an Assay Method.

Comparison of HPLC-UV and GC-FID for Routine Assay
FeatureHPLC-UVGC-FID
Principle Separation based on polarity differences in a liquid mobile phase.Separation based on volatility and interactions with a stationary phase in a gaseous mobile phase.
Applicability Ideal for non-volatile, thermally labile compounds and their impurities.[31]Best for volatile and thermally stable compounds. Derivatization may be required for polar molecules.
Advantages - High resolution for complex mixtures.- Non-destructive.- Wide applicability.- PDA detection provides spectral information for peak purity assessment.[11][12]- High sensitivity for hydrocarbons.- Robust and reliable.- Uniform response factor for many organic compounds simplifies quantification.[1][16]
Limitations - Can consume large volumes of organic solvents.- Response factors can vary significantly between compounds, requiring a reference standard for each impurity for accurate quantification.- Not suitable for non-volatile or thermally labile compounds.- Derivatization adds complexity and potential for error.
Typical Use Case Primary choice for purity and assay of the final product and in-process controls where non-volatile impurities are expected.Useful for monitoring volatile starting materials, intermediates, or specific volatile impurities.

Lifecycle Management of the In-House Reference Standard

A qualified reference standard is not static. Its integrity must be maintained throughout its lifecycle.

  • Storage and Handling:

    • Store the standard under conditions that prevent degradation (e.g., refrigerated, protected from light and moisture).[32][33] The specific conditions should be determined based on stability studies.

    • Use tightly sealed containers to prevent moisture uptake or solvent loss.[32]

    • Always allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Periodic Re-qualification:

    • Establish a re-test date for the reference standard.

    • On the re-test date, perform a subset of the initial qualification tests (e.g., HPLC or GC purity, and water content) to confirm that the purity has not changed significantly.

    • If the standard remains within specification, its expiry date can be extended.

  • Documentation:

    • Maintain a comprehensive Certificate of Analysis (CoA) that includes the assigned purity and uncertainty, characterization data, storage conditions, and re-test date.

    • Keep detailed records of the standard's usage.[33]

By adhering to these rigorous qualification and management practices, researchers can ensure the generation of accurate, reliable, and defensible analytical data for 4-Hydroxypiperidine-4-carbonitrile hydrochloride.

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